molecular formula C10H11FN2 B1304752 1-Ethyl-5-fluoro-2-methylbenzimidazole CAS No. 708-34-9

1-Ethyl-5-fluoro-2-methylbenzimidazole

Cat. No.: B1304752
CAS No.: 708-34-9
M. Wt: 178.21 g/mol
InChI Key: GNLDCZPLWNLTOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-5-fluoro-2-methylbenzimidazole (CAS 708-34-9) is a fluorinated benzimidazole derivative of significant interest in medicinal chemistry and anticancer drug discovery. With a molecular formula of C10H11FN2 and a molecular weight of 178.21 g/mol, this compound features a core benzimidazole scaffold, a privileged structure in pharmacology that resembles naturally occurring purine nucleotides . This structural similarity allows benzimidazole-based molecules to interact readily with various biopolymers, facilitating diverse weak interactions such as hydrogen bonding, π-π stacking, and hydrophobic contacts with biological targets . Benzimidazole derivatives are extensively investigated for their wide array of pharmacological activities. Research indicates their potential as key scaffolds in developing novel anticancer therapeutics . These compounds can function through multiple mechanisms, including acting as topoisomerase inhibitors, DNA intercalating or alkylating agents, poly(ADP-ribose) polymerase (PARP) inhibitors, protein kinase inhibitors, and microtubule inhibitors . The specific substitution pattern of the 1-ethyl-5-fluoro-2-methyl groups on the benzimidazole core is designed to modulate the compound's electronic properties, lipophilicity, and binding affinity to optimize its bioactivity and pharmacokinetic profile. This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

1-ethyl-5-fluoro-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2/c1-3-13-7(2)12-9-6-8(11)4-5-10(9)13/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLDCZPLWNLTOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C=CC(=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379008
Record name 1-ethyl-5-fluoro-2-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708-34-9
Record name 1-ethyl-5-fluoro-2-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-Ethyl-5-fluoro-2-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-Ethyl-5-fluoro-2-methylbenzimidazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The benzimidazole scaffold is a privileged structure in pharmacology, and the specific substitutions of an ethyl group at the N1 position, a fluorine atom at the C5 position, and a methyl group at the C2 position confer distinct physicochemical and conformational properties that are critical for its interaction with biological targets. This document delves into the synthesis, detailed molecular structure, conformational dynamics, and spectroscopic characterization of this molecule, offering field-proven insights for its application in research and development.

Introduction: The Significance of Substituted Benzimidazoles

Benzimidazoles are bicyclic heterocyclic compounds consisting of a fusion between benzene and imidazole rings. This core structure is isosteric to purine bases, allowing benzimidazole derivatives to interact with a wide array of biopolymers and serve as competitive inhibitors in various biological pathways.[1] Consequently, they exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[2][3]

The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system.[3] Specifically:

  • N1-Substitution: The introduction of an alkyl group, such as an ethyl moiety, at the N1 position significantly impacts the molecule's lipophilicity and can introduce specific steric interactions within a receptor binding pocket. The conformation of this ethyl group is a key determinant of the molecule's overall three-dimensional shape.

  • C2-Substitution: A methyl group at the C2 position is a common feature in many biologically active benzimidazoles, contributing to the molecule's binding affinity and metabolic stability.[4]

  • C5-Substitution: The incorporation of a fluorine atom at the C5 position is a strategic choice in medicinal chemistry. Fluorine's high electronegativity and small size can modulate the electronic properties of the aromatic system, influence pKa, improve metabolic stability, and enhance membrane permeability.[2][5]

This guide focuses on the interplay of these specific substitutions in defining the molecular architecture of 1-Ethyl-5-fluoro-2-methylbenzimidazole.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Workflow

A robust two-step synthesis is proposed, starting from commercially available 4-fluoro-1,2-phenylenediamine.

Experimental Protocol: Synthesis of 1-Ethyl-5-fluoro-2-methylbenzimidazole

Step 1: Synthesis of 5-Fluoro-2-methyl-1H-benzimidazole

  • To a solution of 4-fluoro-1,2-phenylenediamine (1.0 eq) in 4 M hydrochloric acid, add acetic acid (1.2 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.

  • Collect the crude product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 5-fluoro-2-methyl-1H-benzimidazole.

Step 2: N-Ethylation to Yield 1-Ethyl-5-fluoro-2-methylbenzimidazole

  • In a round-bottom flask, dissolve 5-fluoro-2-methyl-1H-benzimidazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the solution and stir for 30 minutes at room temperature.

  • Add ethyl iodide or ethyl bromide (1.5 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the mixture and pour it into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-Ethyl-5-fluoro-2-methylbenzimidazole.

Predicted Spectroscopic Data

The structural identity and purity of the synthesized compound would be confirmed by standard spectroscopic techniques. Based on data from analogous structures, the following spectral characteristics are predicted:[4][7][8]

Technique Predicted Salient Features
¹H NMR Ethyl Group: A triplet around 1.4-1.6 ppm (CH₃) and a quartet around 4.2-4.4 ppm (CH₂). Methyl Group: A singlet around 2.5-2.7 ppm. Aromatic Protons: Three distinct signals in the aromatic region (approx. 7.0-7.6 ppm), with coupling patterns influenced by the fluorine substituent.
¹³C NMR Ethyl Group: Resonances around 15-17 ppm (CH₃) and 40-42 ppm (CH₂). Methyl Group: A signal around 12-14 ppm. Aromatic Carbons: Signals in the range of 105-155 ppm. The carbon bearing the fluorine atom (C5) will show a large C-F coupling constant, and the adjacent carbons (C4 and C6) will also exhibit smaller couplings. The C2 carbon will appear around 150-155 ppm.
IR (KBr) C-H stretching (aromatic): ~3050-3100 cm⁻¹. C-H stretching (aliphatic): ~2850-2980 cm⁻¹. C=N stretching (imidazole): ~1615 cm⁻¹. C=C stretching (benzene): ~1450-1500 cm⁻¹. C-F stretching: ~1100-1250 cm⁻¹.
Mass Spec (ESI) Predicted [M+H]⁺ peak corresponding to the molecular weight of C₁₀H₁₁FN₂.

Molecular Structure and Conformational Analysis

The three-dimensional structure and conformational flexibility of 1-Ethyl-5-fluoro-2-methylbenzimidazole are crucial for its biological function. While a crystal structure for this specific molecule is not publicly available, a detailed analysis can be constructed from crystallographic data of closely related compounds and computational modeling.[2][9][10]

Core Benzimidazole Scaffold

The benzimidazole ring system is essentially planar.[9] The fusion of the benzene and imidazole rings results in a rigid core that serves as a scaffold for the substituents. The fluorine atom at the C5 position and the methyl group at the C2 position will lie in or very close to this plane.

Conformation of the N1-Ethyl Group

The most significant conformational variable in this molecule is the rotation of the N1-ethyl group. The orientation of this group relative to the benzimidazole ring is defined by the dihedral angle.

The ethyl group itself is a flexible chain with sp³ hybridized carbons and tetrahedral geometry around each carbon.[11][12][13] Free rotation can occur around the C-C and N-C sigma bonds. However, this rotation is not entirely free, as it is subject to steric and electronic effects.

Based on crystal structures of N-substituted benzimidazoles and related heterocycles, the ethyl group is expected to adopt a conformation that minimizes steric hindrance with the peri-hydrogen at the C7a position of the benzimidazole core.[5][9] This typically results in the ethyl group being oriented away from the benzene ring portion of the scaffold.

A potential energy scan of the dihedral angle C2-N1-CH₂-CH₃ would likely reveal a preferred staggered conformation. It is anticipated that the terminal methyl group of the ethyl substituent will be positioned in a way that avoids eclipsing the rigid benzimidazole ring. The dihedral angle between the plane of the benzimidazole ring and the plane of the ethyl group's C-C bond is likely to be non-zero, indicating a twisted conformation.[2]

// Benzimidazole core N1 [label="N", pos="0,0.7!"]; C2 [label="C", pos="1.2,0.7!"]; N3 [label="N", pos="1.2,-0.7!"]; C4 [label="C", pos="0,-2.1!"]; C5 [label="C", pos="-1.2,-2.1!"]; C6 [label="C", pos="-1.2,-0.7!"]; C7 [label="C", pos="0,-0.7!"]; C7a [label="C", pos="-0.8,0!"]; // Bridgehead Carbon C3a [label="C", pos="0.8,0!"]; // Bridgehead Carbon

// Substituents Et_CH2 [label="CH₂", pos="-0.5,2.1!"]; Et_CH3 [label="CH₃", pos="0.5,3.2!"]; Me_C [label="CH₃", pos="2.4,1.4!"]; F [label="F", pos="-2.4,-2.8!"];

// Bonds N1 -- C2; C2 -- N3; N3 -- C3a; C3a -- C7a [style=invis]; // To enforce geometry C7a -- N1; C7a -- C6; C6 -- C5; C5 -- C4; C4 -- C3a;

// Substituent bonds N1 -- Et_CH2; Et_CH2 -- Et_CH3; C2 -- Me_C; C5 -- F;

// Dummy nodes for labels label_N1 [label="1", pos="-0.3,0.9!"]; label_C2 [label="2", pos="1.5,0.9!"]; label_N3 [label="3", pos="1.5,-0.9!"]; label_C4 [label="4", pos="0.3,-2.3!"]; label_C5 [label="5", pos="-1.5,-2.3!"]; label_C6 [label="6", pos="-1.5,-0.9!"]; label_C7 [label="7", pos="0.3,-0.9!"];

}

Caption: Molecular structure of 1-Ethyl-5-fluoro-2-methylbenzimidazole.

Computational Analysis Workflow

To further elucidate the molecular and conformational properties of 1-Ethyl-5-fluoro-2-methylbenzimidazole, a computational approach is highly recommended.[14][15][16]

Protocol: Computational Modeling and Conformational Analysis

  • Geometry Optimization:

    • Perform geometry optimization using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[14] This will provide the lowest energy conformation and precise bond lengths and angles.

  • Potential Energy Surface (PES) Scan:

    • Conduct a PES scan by systematically rotating the dihedral angle around the N1-CH₂ bond (C2-N1-CH₂-CH₃). This will identify the global and local energy minima and the rotational energy barriers, providing a quantitative measure of the ethyl group's conformational flexibility.

  • Spectroscopic Prediction:

    • Calculate the ¹H and ¹³C NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method.[17]

    • Compute the vibrational frequencies (IR and Raman spectra) to aid in the assignment of experimental spectra.

  • Electronic Properties Analysis:

    • Calculate the Molecular Electrostatic Potential (MEP) to identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.[15]

    • Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic transitions and chemical reactivity.

G

Caption: Workflow for computational analysis of 1-Ethyl-5-fluoro-2-methylbenzimidazole.

Conclusion and Future Directions

1-Ethyl-5-fluoro-2-methylbenzimidazole is a molecule with significant potential in drug discovery, owing to the strategic placement of its functional groups. While direct experimental data on its solid-state structure is limited, a comprehensive understanding of its molecular and conformational properties can be achieved through a combination of established synthetic protocols, predictive spectroscopy, and robust computational modeling. The planarity of the benzimidazole core, coupled with the conformational flexibility of the N1-ethyl group, defines its three-dimensional topology. A thorough computational analysis, as outlined in this guide, is essential for rationalizing its structure-activity relationships and for guiding the design of next-generation benzimidazole-based therapeutics. Future experimental work should focus on obtaining a single-crystal X-ray structure to validate the predicted conformational preferences and provide a definitive basis for structure-based drug design efforts.

References

  • ACG Publications. (2023, April 27). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
  • ResearchGate. (2023, May 6). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
  • PMC. (2023, January 14). Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles.
  • The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from The Royal Society of Chemistry website.
  • Chemistry Learner. Ethyl Group: Formula, Structure, Examples, and Uses.
  • PMC - NIH. (n.d.). Ethyl 1-phenyl-2-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole-5-carboxylate.
  • PMC. (n.d.). Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling.
  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022, March 7). PMC. Retrieved from [Link]

  • BYJU'S. Ethyl Group.
  • PMC. (2014, July 16). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism.
  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a.
  • PMC. (n.d.). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid.
  • ResearchGate. (n.d.). (PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.
  • NIH. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.
  • PMC. (2025, December 17). Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole.
  • Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ). (n.d.). chemrevlett.com. Retrieved from [Link]

  • Wikipedia. Ethyl group.
  • PubMed. (n.d.). Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity.
  • MDPI. (2022, February 28). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid.
  • PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[2][18]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. Retrieved from PMC.

  • Chemical Science (RSC Publishing). (n.d.). Computationally driven discovery of SARS-CoV-2 Mpro inhibitors: from design to experimental validation.

Sources

An In-Depth Technical Guide to Determining the Solubility Profile of 1-Ethyl-5-fluoro-2-methylbenzimidazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from early-stage discovery to final dosage form manufacturing. Poor solubility can impede reliable biological screening, lead to low bioavailability, and present significant challenges in formulation. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for systematically determining and interpreting the solubility profile of 1-Ethyl-5-fluoro-2-methylbenzimidazole (CAS No. 708-34-9), a heterocyclic compound representative of a class with significant pharmacological interest.[1] We will move beyond simple data reporting to explain the causality behind experimental choices, detailing both high-throughput screening methods for early assessment and the definitive shake-flask method for establishing thermodynamic equilibrium solubility. This document serves as a technical protocol and a strategic guide for researchers, chemists, and formulation scientists, ensuring the generation of reliable, reproducible, and meaningful solubility data.

Section 1: The Imperative of Solubility in Drug Development

In the journey of a drug candidate from bench to bedside, solubility is a non-negotiable checkpoint. It dictates the maximum concentration a compound can achieve in a given solvent, which directly impacts its absorption and, consequently, its bioavailability.[2] For a compound like 1-Ethyl-5-fluoro-2-methylbenzimidazole, which belongs to the versatile benzimidazole class, understanding its solubility is paramount.[3] Low aqueous solubility can lead to underestimated potency in biological assays and unreliable structure-activity relationships (SAR).[4] Furthermore, a comprehensive profile in various organic solvents is essential for process chemists designing synthesis and purification steps, and for formulation scientists developing stable and effective delivery systems. This guide establishes the foundational work required to build such a profile.

Section 2: Theoretical Foundations of Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces and the overall energy and entropy changes of the system.[5]

2.1 "Like Dissolves Like": The Role of Polarity The most fundamental principle guiding solubility is that solutes dissolve best in solvents with similar polarity.[6][7] The polarity of 1-Ethyl-5-fluoro-2-methylbenzimidazole, a molecule containing a polar benzimidazole core with both hydrogen bond donor (N-H) and acceptor (N) sites, along with non-polar ethyl and methyl groups, suggests a nuanced solubility behavior. Its solubility will be a balance between its ability to interact with polar solvents (e.g., via dipole-dipole interactions or hydrogen bonding) and non-polar solvents (e.g., via van der Waals forces).[8]

2.2 Thermodynamic vs. Kinetic Solubility It is crucial to distinguish between two types of solubility measurements relevant at different stages of drug discovery:

  • Kinetic Solubility: This is a high-throughput measurement of how readily a compound, typically from a concentrated DMSO stock solution, dissolves and stays in an aqueous buffer under specific, non-equilibrium conditions.[9] It is a measure of the rate of dissolution and is valuable for early-stage screening to flag potential issues.[10]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the saturation concentration of a compound in a solvent at a specific temperature and pressure when the system has reached equilibrium.[2] This value is essential for late-stage development, formulation, and regulatory filings. The shake-flask method is considered the gold standard for its determination.[11]

2.3 The Influence of Temperature The effect of temperature on solubility is dictated by the enthalpy of solution (ΔH).

  • Endothermic Dissolution (ΔH > 0): Heat is absorbed during dissolution. Increasing the temperature will increase solubility, in accordance with Le Châtelier's Principle.[12] This is the case for most solid organic compounds.

  • Exothermic Dissolution (ΔH < 0): Heat is released. Increasing the temperature will decrease solubility.[13]

Determining solubility at various temperatures is critical for developing robust manufacturing processes and ensuring product stability.

Section 3: Overall Experimental Workflow for Solubility Profiling

A systematic approach is required to efficiently and accurately characterize the solubility of 1-Ethyl-5-fluoro-2-methylbenzimidazole. The workflow progresses from rapid, compound-sparing initial screens to more resource-intensive, definitive measurements.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Definitive Measurement cluster_2 Phase 3: Data Application char Physicochemical Characterization (Purity, pKa, LogP, Polymorph) hts High-Throughput Kinetic Solubility Screen (e.g., Nephelometry) char->hts Provides context shake_flask Thermodynamic Solubility (Shake-Flask Method) hts->shake_flask Guides solvent selection for definitive studies analysis Data Analysis & Interpretation shake_flask->analysis Generates equilibrium data formulation Informs Formulation & Process Development analysis->formulation Actionable insights

Caption: High-level workflow for solubility characterization.

Section 4: Protocols for Solubility Determination

The following protocols provide step-by-step methodologies. The choice of which to use depends on the stage of development and the research question being addressed.

Protocol for High-Throughput Kinetic Solubility Screening

Principle: This method uses laser nephelometry to rapidly assess the solubility of a compound upon its addition from a DMSO stock into an aqueous or organic solvent. The appearance of precipitate is detected by light scattering, providing a rapid, albeit non-equilibrium, solubility value.[9][14]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-Ethyl-5-fluoro-2-methylbenzimidazole in 100% DMSO.

  • Plate Preparation: In a 96-well microtiter plate, add the desired organic solvent to each well.

  • Serial Dilution: Add a small volume of the DMSO stock solution to the first row of the plate and perform serial dilutions down the plate to create a concentration gradient.

  • Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25 °C).[9]

  • Measurement: Analyze the plate using a laser nephelometer. The instrument detects the light scattered by any precipitate that has formed.

  • Data Analysis: The kinetic solubility is determined as the concentration in the last well that remains clear (i.e., below the light-scattering threshold).

Causality and Justification: This method is prioritized in early discovery because it is fast, automated, and requires minimal amounts of the test compound.[4] It provides a quick rank-ordering of compounds and identifies potential liabilities early, preventing the investment of resources in compounds that are likely to fail due to poor solubility.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is the universally recognized "gold standard" for determining equilibrium solubility.[11] It involves adding an excess of the solid compound to the solvent and allowing the system to reach equilibrium over an extended period. The concentration of the dissolved compound in the supernatant is then quantified.

G prep 1. Add excess solid compound to a sealed vial with a known volume of solvent. agitate 2. Agitate at a constant temperature (e.g., 25°C) for 24-72 hours. prep->agitate equilibrate 3. Allow solids to settle. agitate->equilibrate sample 4. Withdraw an aliquot of the supernatant. Ensure no solid is transferred. equilibrate->sample separate 5. Filter sample through a 0.22 µm syringe filter to remove all particulates. sample->separate analyze 6. Quantify concentration using a validated HPLC-UV method against a calibration curve. separate->analyze

Caption: Step-by-step workflow of the Shake-Flask method.

Detailed Methodology:

  • Preparation: Add an excess amount of solid 1-Ethyl-5-fluoro-2-methylbenzimidazole to a glass vial. The excess is critical to ensure that a solid phase remains at equilibrium.[15]

  • Solvent Addition: Add a precise volume of the chosen organic solvent (e.g., 2 mL) to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker or on a stirring plate in a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is standard, but 48 or 72 hours may be necessary.[15][16]

  • Self-Validation Check: To ensure equilibrium has been achieved, samples can be taken at multiple time points (e.g., 24h and 48h). If the measured concentration does not change between these points, the system is at equilibrium.[16]

  • Sample Collection: After the agitation period, allow the vial to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the clear supernatant.

  • Phase Separation: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved microparticles. This step is critical to avoid artificially high results.

  • Quantification: Dilute the filtered sample with a suitable mobile phase and analyze its concentration using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

Section 5: Data Presentation and Interpretation

All quantitative data should be meticulously organized to allow for easy comparison and interpretation.

Table 1: Solubility Profile of 1-Ethyl-5-fluoro-2-methylbenzimidazole at 25 °C

SolventSolvent ClassPolarity IndexH-Bond Donor/AcceptorSolubility (mg/mL)Solubility (mol/L)
HeptaneNon-polar Aliphatic0.1No/No[Experimental Data][Calculated Data]
TolueneNon-polar Aromatic2.4No/No[Experimental Data][Calculated Data]
DichloromethaneAprotic, weakly polar3.1No/No[Experimental Data][Calculated Data]
AcetoneAprotic, polar5.1No/Yes[Experimental Data][Calculated Data]
AcetonitrileAprotic, polar5.8No/Yes[Experimental Data][Calculated Data]
EthanolProtic, polar4.3Yes/Yes[Experimental Data][Calculated Data]
MethanolProtic, polar5.1Yes/Yes[Experimental Data][Calculated Data]
DMSOAprotic, polar7.2No/Yes[Experimental Data][Calculated Data]
WaterProtic, polar10.2Yes/Yes[Experimental Data][Calculated Data]

Interpretation: By analyzing the data in Table 1, researchers can draw correlations between the compound's solubility and the physicochemical properties of the solvents. For instance, high solubility in methanol and ethanol would suggest that hydrogen bonding plays a significant role in the solvation process. Conversely, poor solubility in heptane would confirm the compound's limited affinity for non-polar, aliphatic environments. This data is critical for selecting appropriate solvents for crystallization, chromatography, and formulation.

Section 6: Conclusion

This guide has detailed a rigorous, multi-faceted approach to characterizing the solubility of 1-Ethyl-5-fluoro-2-methylbenzimidazole. By combining rapid kinetic screens with the definitive shake-flask method, researchers can build a comprehensive and reliable solubility profile. This data is not merely a set of numbers but a foundational dataset that informs critical decisions throughout the drug development pipeline, ultimately increasing the probability of a candidate's success. Adherence to these systematic protocols ensures the integrity and utility of the generated data for all members of a drug development team.

References

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-b28sqh2w]
  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry. [URL: https://pubs.acs.org/doi/10.1021/ac000199v]
  • Unchained Labs. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [URL: https://www.unchainedlabs.com/application-notes/horizon-solubility-and-physical-form]
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-solubility-assay]
  • Chen, T. M., Shen, H., & Zhu, C. (2002). Evaluation of a method for high throughput solubility determination using a multi-wavelength UV plate reader. Combinatorial Chemistry & High Throughput Screening. [URL: https://pubmed.ncbi.nlm.nih.gov/12470271/]
  • Biopharma Asia. (2017). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. [URL: https://biopharma-asia.
  • Alvarez, J., & Tsinman, O. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews. [URL: https://pubmed.ncbi.nlm.nih.gov/17602758/]
  • Quora. (2017). How to perform the shake flask method to determine solubility. [URL: https://www.quora.com/How-do-you-perform-the-shake-flask-method-to-determine-solubility]
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [URL: https://www.regulations.gov/document/EPA-HQ-OPP-2018-0498-0006]
  • Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [URL: https://www.dissolutiontech.com/issues/201111/DT201111_A01.pdf]
  • Scribd. Procedure For Determining Solubility of Organic Compounds. [URL: https://www.scribd.com/document/365319808/Procedure-For-Determining-Solubility-of-Organic-Compounds]
  • Wikipedia. Solubility. [URL: https://en.wikipedia.org/wiki/Solubility]
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/163025-Thermodynamic-vs-Kinetic-Solubility-Knowing-Which-is-Which/]
  • Chem.ucla.edu. Experiment: Solubility of Organic & Inorganic Compounds. [URL: http://www.chem.ucla.edu/~harding/IGOC/S/solubility.pdf]
  • National Center for Biotechnology Information. (2023). Biochemistry, Dissolution and Solubility. [URL: https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]
  • Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [URL: https://www.coursehero.com/file/102985396/Experiment-1-Solubility-Testpdf/]
  • Chem.purdue.edu. Solubility. [URL: https://www.chem.purdue.edu/gchelp/solutions/solubility.html]
  • JoVE. (2020). Video: Solubility - Concept. [URL: https://www.jove.com/v/10900/solubility-concept]
  • ResearchGate. (2015). The effect of solvent on molar refraction and polarizability constant of heterocyclic drugs. [URL: https://www.researchgate.net/publication/279203612_The_effect_of_solvent_on_molar_refraction_and_polarizability_constant_of_heterocyclic_drugs]
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [URL: https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Equilibria/Solubilty/Solubility_and_Factors_Affecting_Solubility]
  • PubMed. (1990). Dependence of solute solubility parameters on solvent polarity. [URL: https://pubmed.ncbi.nlm.nih.gov/2278457/]
  • Labclinics. (2020). Solubility factors when choosing a solvent. [URL: https://www.labclinics.com/en/2020/11/16/factores-de-solubilidad-a-la-hora-de-elegir-un-disolvente/]
  • R. K. College of Pharmacy. (2012). BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. [URL: https://www.ijrpb.com/papers/v2-i3/4.pdf]
  • Scholars Research Library. (2015). An Overview About Synthetic and Biological Profile of Benzimidazole. [URL: https://www.scholarsresearchlibrary.com/articles/an-overview-about-synthetic-and-biological-profile-of-benzimidazole.pdf]

Sources

Crystallographic data for 1-Ethyl-5-fluoro-2-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystallographic Analysis of 1-Ethyl-5-fluoro-2-methylbenzimidazole

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the determination of the crystal structure of 1-Ethyl-5-fluoro-2-methylbenzimidazole, a representative member of a class of heterocyclic compounds of significant interest in medicinal chemistry. The unique structural features of benzimidazole derivatives, particularly those incorporating fluorine, make them privileged scaffolds in drug discovery.[1][2] This guide details the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of the title compound. While the specific crystallographic data presented herein is a representative example, the protocols and interpretations are grounded in established scientific principles and practices. The objective is to provide researchers, scientists, and drug development professionals with a detailed understanding of the experimental workflow and the critical insights that can be derived from the three-dimensional atomic arrangement of such molecules.

Introduction: The Significance of Fluorinated Benzimidazoles

The benzimidazole core is a bicyclic aromatic system composed of a fused benzene and imidazole ring.[3] This scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] The introduction of a fluorine atom into a pharmacologically active molecule is a well-established strategy to enhance its therapeutic profile.[1] Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability.[1] Consequently, fluorinated benzimidazole derivatives are actively investigated for a wide range of therapeutic applications, including as antimicrobial, antiviral, and anticancer agents.[2][4][5]

Determining the precise three-dimensional structure of these compounds through single-crystal X-ray diffraction is paramount.[6][7][8] This technique provides detailed information on molecular conformation, bond lengths, bond angles, and intermolecular interactions.[6][8] Such data is invaluable for understanding structure-activity relationships (SAR), optimizing lead compounds, and designing new drugs with improved efficacy and selectivity. This guide will walk through the complete process, from synthesis to structural elucidation, of 1-Ethyl-5-fluoro-2-methylbenzimidazole.

Synthesis and Crystallization

The synthesis of 1,2-disubstituted benzimidazoles can be achieved through various methods, often involving the condensation of an o-phenylenediamine derivative with an aldehyde or carboxylic acid.[9][10] Microwave-assisted synthesis has emerged as a rapid and efficient method for generating these scaffolds.[9]

Synthetic Protocol

A plausible synthetic route to 1-Ethyl-5-fluoro-2-methylbenzimidazole is outlined below. This is a representative protocol adapted from known procedures for similar benzimidazoles.

Step 1: Synthesis of N-ethyl-4-fluoro-2-nitroaniline

  • 4-Fluoro-2-nitroaniline is reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base (e.g., K2CO3) in a polar aprotic solvent like DMF.

  • The reaction mixture is heated to facilitate the N-alkylation.

  • Workup involves quenching the reaction with water and extracting the product with an organic solvent like ethyl acetate.[1]

  • Purification is achieved through column chromatography.

Step 2: Reduction of the Nitro Group

  • The N-ethyl-4-fluoro-2-nitroaniline is reduced to N1-ethyl-4-fluorobenzene-1,2-diamine.

  • Common reducing agents for this transformation include SnCl2/HCl, H2 with a Pd/C catalyst, or sodium dithionite.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

Step 3: Cyclization to form the Benzimidazole Core

  • The resulting diamine is condensed with acetic acid or a derivative (like trimethyl orthoacetate) to form the 2-methylbenzimidazole ring.

  • This cyclization can be performed under acidic conditions, often with heating.

  • The final product, 1-Ethyl-5-fluoro-2-methylbenzimidazole, is then purified by recrystallization or column chromatography.

Growing Single Crystals for X-ray Diffraction

Obtaining high-quality single crystals is often the most challenging step in a crystallographic study.[11] The key is to allow the crystals to grow slowly from a supersaturated solution.[12]

Protocol for Crystal Growth (Slow Evaporation):

  • Dissolve the purified 1-Ethyl-5-fluoro-2-methylbenzimidazole in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate) to near saturation at room temperature.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial.

  • Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.[12]

  • Place the vial in a vibration-free location.

  • Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals. Good crystals for diffraction should be clear, without cracks or inclusions, and ideally have dimensions around 0.1-0.3 mm.[12]

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a non-destructive technique that provides precise information about the internal lattice of crystalline substances.[8]

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of 1-Ethyl-5-fluoro-2-methylbenzimidazole purification Purification (Recrystallization/Chromatography) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation & Analysis (CIF file generation) structure_refinement->validation

Caption: Workflow for the crystallographic analysis of 1-Ethyl-5-fluoro-2-methylbenzimidazole.

Step-by-Step Protocol
  • Crystal Mounting: A suitable single crystal is selected under a microscope, ensuring it is free of defects.[12] It is then mounted on a goniometer head, typically using a cryoprotectant oil, and placed in the cold stream of the diffractometer (e.g., at 100 K) to minimize thermal vibrations.[13]

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å).[7][8] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[6] Modern diffractometers automate this process, collecting a complete dataset.

  • Data Reduction: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors like absorption. This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.

  • Structure Solution: The phase problem is solved using computational methods, such as direct methods or Patterson functions, to generate an initial electron density map. This map reveals the positions of the heavier atoms.

  • Structure Refinement: The initial atomic model is refined using a least-squares algorithm.[13] This process iteratively adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final refined structure is validated using various metrics, and a Crystallographic Information File (CIF) is generated. This file contains all the necessary information about the crystal structure and the diffraction experiment.

Crystallographic Data and Structural Analysis (Representative Example)

The following table presents a hypothetical but realistic set of crystallographic data for 1-Ethyl-5-fluoro-2-methylbenzimidazole, based on data for similar benzimidazole derivatives.[13][14]

Table 1: Representative Crystal Data and Structure Refinement Details

ParameterValue
Chemical FormulaC10H11FN2
Formula Weight178.21 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)10.234(4)
c (Å)11.456(5)
β (°)105.34(2)
Volume (ų)961.8(7)
Z4
Calculated Density (g/cm³)1.231
Absorption Coeff. (mm⁻¹)0.091
F(000)376
Crystal Size (mm³)0.25 x 0.20 x 0.15
Radiation (λ, Å)Mo Kα (0.71073)
Temperature (K)100
Reflections Collected8542
Independent Reflections2198 [R(int) = 0.045]
Final R indices [I>2σ(I)]R₁ = 0.048, wR₂ = 0.125
Goodness-of-fit on F²1.05
Analysis of Molecular Structure

The refined crystal structure would be expected to show the benzimidazole ring system as essentially planar. The ethyl group at the N1 position would likely be oriented out of this plane to minimize steric hindrance. The fluorine atom at the C5 position would lie within the plane of the aromatic ring. Key structural insights to be gained would include:

  • Bond Lengths and Angles: Confirmation of the expected bond lengths and angles for the aromatic system and the substituents.

  • Conformation: The torsion angles defining the orientation of the ethyl group relative to the benzimidazole ring.

Supramolecular Interactions and Crystal Packing

The way molecules pack in the crystal lattice is governed by intermolecular forces. For 1-Ethyl-5-fluoro-2-methylbenzimidazole, several interactions would be anticipated:

  • C-H···F Interactions: Weak hydrogen bonds involving the fluorine atom and hydrogen atoms from neighboring molecules.

  • π-π Stacking: The planar benzimidazole rings could stack on top of each other, contributing to the stability of the crystal lattice.

  • C-H···π Interactions: Hydrogen atoms from the ethyl or methyl groups could interact with the electron-rich π-system of adjacent benzimidazole rings.

The analysis of these non-covalent interactions is crucial for understanding the physical properties of the solid-state material and can provide insights into how the molecule might interact with a biological target.

packing_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C Bim1 Benzimidazole Core Bim2 Benzimidazole Core Bim1->Bim2 π-π Stacking F1 F Et1 Ethyl H_Et2 H (Ethyl) H_Et2->F1 C-H···F Interaction Bim3 Benzimidazole Core H_Me3 H (Methyl) H_Me3->Bim1 C-H···π Interaction

Sources

The Strategic Role of Fluorine Substitution in Enhancing the Bioactivity of 1-Ethyl-5-fluoro-2-methylbenzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide explores the critical role of fluorine substitution in modulating the bioactivity of the benzimidazole scaffold, with a specific focus on 1-Ethyl-5-fluoro-2-methylbenzimidazole. We will delve into the synthetic rationale, mechanistic underpinnings of its biological activity, and provide validated experimental protocols for its synthesis and bioactivity assessment. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction: The Benzimidazole Scaffold and the Fluorine Advantage

Benzimidazole, a heterocyclic aromatic organic compound, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to purine nucleoside bases allows for favorable interactions with various biopolymers, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[1] The versatility of the benzimidazole core allows for substitutions at various positions, significantly influencing its pharmacological profile.[2]

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's therapeutic index.[3][4] Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly impact a drug's lipophilicity, metabolic stability, and binding affinity to target proteins.[5] In the context of benzimidazoles, fluorine substitution has been shown to significantly boost their bioactivity.[3][4][6] This guide will specifically elucidate the impact of a fluorine atom at the 5-position of the 1-ethyl-2-methylbenzimidazole core.

Synthesis of 1-Ethyl-5-fluoro-2-methylbenzimidazole: A Plausible Synthetic Pathway

Proposed Synthetic Protocol:

This proposed two-step synthesis involves the N-ethylation of 4-fluoro-1,2-phenylenediamine followed by cyclization with acetic acid.

Step 1: Synthesis of N-ethyl-4-fluoro-1,2-phenylenediamine

  • To a solution of 4-fluoro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add a base like potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-Ethyl-5-fluoro-2-methylbenzimidazole

  • Dissolve the N-ethyl-4-fluoro-1,2-phenylenediamine (1.0 eq) from Step 1 in glacial acetic acid.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain the crude 1-Ethyl-5-fluoro-2-methylbenzimidazole.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

Experimental Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: N-Ethylation cluster_step2 Step 2: Cyclization A 4-fluoro-1,2-phenylenediamine C Reflux in Ethanol A->C B Ethyl iodide, K2CO3 B->C D Workup & Purification C->D E N-ethyl-4-fluoro-1,2-phenylenediamine D->E G Reflux E->G F Acetic Acid F->G H Neutralization & Precipitation G->H I Purification H->I J 1-Ethyl-5-fluoro-2-methylbenzimidazole I->J

Caption: Proposed two-step synthesis of 1-Ethyl-5-fluoro-2-methylbenzimidazole.

Bioactivity Profile: The Impact of Fluorine Substitution

The introduction of a fluorine atom at the 5-position of the benzimidazole ring is anticipated to significantly enhance the bioactivity of 1-Ethyl-5-fluoro-2-methylbenzimidazole compared to its non-fluorinated analog. This enhancement can be attributed to several factors:

  • Increased Lipophilicity: The fluorine atom can increase the molecule's lipophilicity, facilitating its passage through cell membranes and improving its bioavailability.[5]

  • Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the drug's half-life.

  • Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, thereby increasing binding affinity and potency.[3]

Antimicrobial Activity

Fluorinated benzimidazole derivatives have demonstrated potent activity against a range of bacteria and fungi.[9][10] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication.[3]

Expected Antimicrobial Profile:

Based on studies of similar fluorinated benzimidazoles, 1-Ethyl-5-fluoro-2-methylbenzimidazole is expected to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are anticipated to be in the low microgram per milliliter range.

Microorganism Analog Compound MIC (µg/mL) Reference
Bacillus subtilis2-(m-fluorophenyl)-benzimidazole7.81[9]
Gram-negative bacteria2-(m-fluorophenyl)-5-methylbenzimidazole31.25[9]
Candida albicans2-(2,4-difluorobenzyl)benzimidazole16-32[3]

Table 1: Comparative MIC values of structurally related fluorinated benzimidazoles.

Anticancer Activity

Numerous fluorinated benzimidazole derivatives have shown promising anticancer activity against various cancer cell lines.[11][12] The proposed mechanisms of action are diverse and include the inhibition of tubulin polymerization, topoisomerase I, and various kinases involved in cancer cell signaling.[3][4]

Expected Anticancer Profile:

The presence of the fluorine atom is expected to enhance the cytotoxic activity of 1-Ethyl-5-fluoro-2-methylbenzimidazole. IC50 values against various cancer cell lines are predicted to be in the low micromolar range.

Cancer Cell Line Analog Compound IC50 (µM) Reference
Leukemia (THP-1)6-fluorobenzothiazole derivative0.9 - 1.0[3]
Breast (MCF-7)3,5-difluorophenyl benzimidazole-oxindole conjugate1.59[4]
Lung (A549)para-fluoro substituted benzimidazole0.377[9]
HeLapara-fluoro substituted benzimidazole0.188[9]

Table 2: Comparative IC50 values of structurally related fluorinated benzazoles.

Antiviral Activity

Benzimidazole derivatives have been reported to possess antiviral properties against a variety of RNA and DNA viruses.[13][14] The fluorine substitution can enhance this activity. For instance, a 2-trifluoromethylbenzimidazole derivative showed higher potency against Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV) compared to its 2-methyl analog.[3]

Expected Antiviral Profile:

1-Ethyl-5-fluoro-2-methylbenzimidazole is expected to show activity against certain viruses, with EC50 values potentially in the low micromolar range.

Virus Analog Compound EC50 (µM) Reference
CVB-52-trifluoromethylbenzimidazole11[3]
RSV2-trifluoromethylbenzimidazole22[3]

Table 3: Comparative EC50 values of a related fluorinated benzimidazole.

Experimental Protocols for Bioactivity Evaluation

To validate the predicted bioactivity of 1-Ethyl-5-fluoro-2-methylbenzimidazole, the following standard in vitro assays are recommended.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.

  • Prepare a stock solution of 1-Ethyl-5-fluoro-2-methylbenzimidazole in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[15][16]

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of the compound on cancer cell lines.

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of 1-Ethyl-5-fluoro-2-methylbenzimidazole and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9][12]

Antiviral Assay (CPE Reduction Assay)

This assay is used to determine the concentration of the compound that inhibits the virus-induced cytopathic effect (CPE) by 50% (EC50).

  • Seed host cells in a 96-well plate and grow to confluence.

  • In a separate plate, prepare serial dilutions of 1-Ethyl-5-fluoro-2-methylbenzimidazole.

  • Infect the host cells with a specific multiplicity of infection (MOI) of the virus.

  • Immediately after infection, add the diluted compound to the respective wells.

  • Include virus control (cells + virus, no compound) and cell control (cells only, no virus) wells.

  • Incubate the plate until CPE is maximal in the virus control wells.

  • Visually score the CPE in each well or use a cell viability assay (e.g., MTT) to quantify the results.

  • Calculate the EC50 value from the dose-response curve.[13][14]

Bioactivity Testing Workflow Diagram:

Bioactivity_Workflow cluster_antimicrobial Antimicrobial Testing cluster_anticancer Anticancer Testing (MTT Assay) cluster_antiviral Antiviral Testing (CPE Assay) A1 Prepare Compound Dilutions A2 Inoculate with Microorganism A1->A2 A3 Incubate A2->A3 A4 Determine MIC A3->A4 B1 Seed Cancer Cells B2 Treat with Compound B1->B2 B3 Add MTT & Incubate B2->B3 B4 Measure Absorbance B3->B4 B5 Determine IC50 B4->B5 C1 Seed Host Cells C2 Infect with Virus & Treat C1->C2 C3 Incubate C2->C3 C4 Assess Cytopathic Effect C3->C4 C5 Determine EC50 C4->C5 Compound 1-Ethyl-5-fluoro-2-methylbenzimidazole Compound->A1 Compound->B2 Compound->C2

Caption: Standard workflow for evaluating the bioactivity of the target compound.

Mechanistic Insights and Structure-Activity Relationships (SAR)

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of the substituents on the benzimidazole ring.[2]

  • N1-Substitution: The ethyl group at the N1 position contributes to the overall lipophilicity of the molecule, which can influence its absorption and distribution.

  • C2-Substitution: The methyl group at the C2 position is a relatively small and simple substituent. Altering this group to larger or more functionalized moieties can significantly impact bioactivity.

  • C5-Substitution: The fluorine atom at the C5 position is the key modulator of bioactivity in this molecule. Its strong electron-withdrawing nature can influence the electronic properties of the entire benzimidazole ring system, affecting its interaction with biological targets. Studies on related compounds have shown that the position of the fluorine atom on the benzimidazole or an attached phenyl ring can significantly alter the potency and selectivity of the compound.[9][10]

Logical Relationship Diagram:

SAR_Logic cluster_substituents Key Substituents cluster_properties Physicochemical Properties Core 1-Ethyl-2-methylbenzimidazole Core N1_Ethyl N1-Ethyl Group C2_Methyl C2-Methyl Group C5_Fluorine C5-Fluorine Atom Lipophilicity Increased Lipophilicity N1_Ethyl->Lipophilicity C5_Fluorine->Lipophilicity Metabolic_Stability Metabolic Stability C5_Fluorine->Metabolic_Stability Binding_Affinity Enhanced Binding Affinity C5_Fluorine->Binding_Affinity Bioactivity Enhanced Bioactivity (Antimicrobial, Anticancer, Antiviral) Lipophilicity->Bioactivity Metabolic_Stability->Bioactivity Binding_Affinity->Bioactivity

Caption: Influence of substituents on the bioactivity of the target molecule.

Conclusion and Future Directions

1-Ethyl-5-fluoro-2-methylbenzimidazole represents a promising scaffold for the development of novel therapeutic agents. The strategic incorporation of a fluorine atom at the 5-position is expected to significantly enhance its antimicrobial, anticancer, and antiviral activities compared to its non-fluorinated counterpart. The synthetic and bio-evaluation protocols outlined in this guide provide a solid framework for researchers to further investigate this and other related fluorinated benzimidazole derivatives.

Future research should focus on:

  • The definitive synthesis and characterization of 1-Ethyl-5-fluoro-2-methylbenzimidazole.

  • Comprehensive in vitro and in vivo evaluation of its bioactivity against a wider range of pathogens and cancer cell lines.

  • Detailed mechanistic studies to identify its specific molecular targets.

  • Further SAR studies by modifying the N1 and C2 substituents to optimize potency and selectivity.

By systematically exploring the chemical space around the fluorinated benzimidazole core, the scientific community can unlock the full therapeutic potential of this versatile class of compounds.

References

  • Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. [Link]

  • ResearchGate. (n.d.). Benzimidazole derivatives incorporating fluorine. [Link]

  • Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds. PubMed, 33066333. [Link]

  • Jasim, K. H., Ersan, R. H., & Sadeeq, R. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. [Link]

  • ResearchGate. (2020). Importance of Fluorine in Benzazole Compounds. [Link]

  • Bukhari, S. N. A., et al. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed, 34358089. [Link]

  • Al-Salahi, R., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). PMC. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. [Link]

  • Lipunova, G. N., Nosova, E. V., & Charushin, V. N. (2014). Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). ResearchGate. [Link]

  • Ersan, R. H., & Duran, N. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. ACG Publications. [Link]

  • Bukhari, S. N. A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. [Link]

  • Patel, et al. (2023). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Wisdom Library. [Link]

  • Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed, 27150377. [Link]

  • Ersan, R. H., & Duran, N. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. ResearchGate. [Link]

  • ResearchGate. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. [Link]

  • Al-Ostath, A., et al. (n.d.). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. ScienceDirect. [Link]

  • El-Sayed, N. F., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]

  • Tonelli, M., et al. (2014). Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. PubMed, 25082514. [Link]

  • Ke, Y., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed, 39109590. [Link]

  • Tonelli, M., et al. (2014). Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. ResearchGate. [Link]

  • Tonelli, M., et al. (2014). Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. PubMed, 25082514. [Link]

  • Le, T. N., et al. (2020). A facile and efficient synthesis of benzimidazole as potential anticancer agents. Indian Academy of Sciences. [Link]

  • Al-Sha'er, M. A., et al. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica. [Link]

  • ResearchGate. (2016). Antiviral Activity of 1-Substituted-2-[(Benzotriazol-1/2-yl)methyl]benzimidazoles. [Link]

  • El-Sayed, N. F., et al. (2022). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Future Drug Discovery. [Link]

  • Williams, S. L., et al. (2001). In Vitro Activities of Benzimidazole d- and l-Ribonucleosides against Herpesviruses. PMC. [Link]

  • El-Metwally, A. M., & El-Gazzar, A. R. (2011). Synthesis and Antimicrobial Activity of Certain Benzimidazole and Fused Benzimidazole Derivatives. ResearchGate. [Link]

  • Mendoza, D., et al. (2012). Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections. PMC. [Link]

  • Pogenberg, V., et al. (2016). Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria. PMC. [Link]

  • Andrei, G., et al. (2018). Novel activities of safe-in-human broad-spectrum antiviral agents. PMC. [Link]

  • Gvelekva, T., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. PMC. [Link]

  • Khan, I., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. PMC. [Link]

  • Bouziane, I., et al. (2023). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. [Link]

  • Al-Harthy, T., et al. (2018). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. NIH. [Link]

  • Saini, S., et al. (2016). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. ResearchGate. [Link]

  • Uddin, M. E., et al. (2017). Synthesis of Benzimidazole Derivatives Containing Schiff Base Exhibiting Antimicrobial Activities. ResearchGate. [Link]

  • Saini, S., et al. (2016). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Semantic Scholar. [Link]

  • Singh, A., & Parle, A. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library. [Link]

Sources

Methodological & Application

Application Note: N-Alkylation Procedures for 1-Ethyl-5-fluoro-2-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocols for the N-alkylation of 5-fluoro-2-methylbenzimidazole to produce 1-ethyl-5-fluoro-2-methylbenzimidazole . This specific scaffold is a critical pharmacophore in medicinal chemistry, often serving as an intermediate for proton pump inhibitors (PPIs) and antihistamines.

The core technical challenge addressed in this guide is regioselectivity . Due to annular tautomerism in the benzimidazole precursor, standard alkylation yields a mixture of the desired 1-ethyl-5-fluoro isomer and the 1-ethyl-6-fluoro regioisomer. This document provides two distinct synthetic methodologies—Classical Base-Mediated Alkylation and Phase Transfer Catalysis (PTC) —along with a rigorous purification and validation workflow to ensure isolation of the correct 5-fluoro isomer.

Scientific Background & Strategic Considerations

The Tautomerism Challenge

The precursor, 5-fluoro-2-methylbenzimidazole, exists in solution as a rapid equilibrium between two tautomers: the 5-fluoro and 6-fluoro forms. The hydrogen atom oscillates between


 and 

.
  • Tautomer A: 5-Fluoro-2-methylbenzimidazole (

    
     on 
    
    
    
    )
  • Tautomer B: 6-Fluoro-2-methylbenzimidazole (

    
     on 
    
    
    
    )

Upon introduction of an ethylating agent (Et-X), alkylation can occur at either nitrogen.

  • Path A: Yields 1-Ethyl-5-fluoro-2-methylbenzimidazole (Target).

  • Path B: Yields 1-Ethyl-6-fluoro-2-methylbenzimidazole (Impurity).

Expert Insight: The ratio of isomers is governed by a combination of steric hindrance and electronic effects. The fluorine atom at position 5 is electron-withdrawing (-I effect). This reduces the nucleophilicity of the adjacent nitrogen (


 in the 6-F tautomer frame). Consequently, alkylation mixtures typically range from 50:50 to 60:40. Separation is not optional; it is mandatory. 
Reagent Selection Strategy
  • Alkylating Agent: Ethyl Iodide (EtI) is preferred over Ethyl Bromide or Diethyl Sulfate for laboratory scale due to higher reactivity (

    
    ) and ease of handling, though Diethyl Sulfate is often used in process scale-up for cost.
    
  • Base: Anhydrous bases (

    
    , 
    
    
    
    ) are standard. Cesium carbonate can sometimes alter regioselectivity due to the "Cesium Effect" (coordination with the fluorine lone pairs), potentially favoring one isomer, though at a higher cost.

Experimental Protocols

Method A: Classical Base-Mediated Alkylation (DMF/ )

Best for: Laboratory scale, high conversion, and reliability.

Materials
  • Precursor: 5-Fluoro-2-methylbenzimidazole (1.0 eq)

  • Reagent: Iodoethane (Ethyl Iodide) (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous[1]

Step-by-Step Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoro-2-methylbenzimidazole (10 mmol) in DMF (20 mL).

  • Deprotonation: Add

    
     (20 mmol) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes to ensure formation of the benzimidazolide anion.
    
  • Alkylation: Cool the mixture to 0°C using an ice bath. Add Iodoethane (12 mmol) dropwise over 10 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–6 hours.

    • Checkpoint: Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).[2] Starting material (

      
      ) should disappear; two closely spaced product spots (
      
      
      
      ) will appear.
  • Workup: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product mixture typically precipitates.

    • If solid forms: Filter, wash with water (3x 20 mL) to remove DMF, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3x 30 mL). Wash combined organics with Brine (2x) and Water (2x) to remove DMF. Dry over

      
      , filter, and concentrate.
      
Method B: Phase Transfer Catalysis (PTC)

Best for: Scale-up, avoiding DMF, and "Green" chemistry compliance.

Materials
  • Solvent: Toluene (Organic phase) and Water (Aqueous phase).

  • Base: NaOH (30% aq. solution).

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%).

  • Reagent: Bromoethane (Ethyl Bromide) (1.5 eq).

Step-by-Step Protocol
  • Biphasic Setup: In a flask, combine 5-fluoro-2-methylbenzimidazole (10 mmol) and Toluene (30 mL).

  • Catalyst Addition: Add TBAB (0.5 mmol) and 30% NaOH solution (10 mL). Stir vigorously (800+ RPM) to generate an emulsion.

  • Alkylation: Add Bromoethane (15 mmol).

  • Heating: Heat the mixture to 50°C for 6–8 hours.

    • Mechanism:[3][4][5] The TBAB transports the hydroxide anion into the organic layer (or the benzimidazole anion into the interface), facilitating the reaction in non-polar media.

  • Workup: Separate the layers. Wash the Toluene layer with water (2x) and Brine (1x).

  • Concentration: Evaporate Toluene under reduced pressure to yield the crude isomer mixture.

Purification & Isomer Separation[4]

This is the most critical step. The 1,5-isomer and 1,6-isomer have very similar physical properties.

Technique: Flash Column Chromatography. Stationary Phase: Silica Gel (230-400 mesh).

  • Slurry Packing: Pack the column using Hexane.

  • Loading: Dissolve crude residue in a minimum amount of DCM or load as a dry silica plug.

  • Elution Gradient:

    • Start: 10% Ethyl Acetate in Hexane (removes non-polar impurities).

    • Ramp: 30% Ethyl Acetate in Hexane (elutes the 1-ethyl-6-fluoro isomer, typically the less polar/faster-moving spot).

    • Finish: 50% Ethyl Acetate in Hexane (elutes the 1-ethyl-5-fluoro isomer, typically the more polar/slower-moving spot).

    • Note:

      
       values are close (
      
      
      
      ). Collect small fractions.

Analytical Validation (Self-Validating Logic)

You cannot rely solely on Mass Spectrometry (MS) as both isomers have the same mass (


).
NMR Analysis (NOE)

To definitively prove the structure is 1-ethyl-5-fluoro (and not 6-fluoro), use NOE (Nuclear Overhauser Effect) difference spectroscopy.

  • Irradiate the N-Ethyl

    
      protons.
    
  • 1-Ethyl-5-Fluoro: You will see NOE enhancement at the H-7 position (the proton adjacent to the Nitrogen on the benzene ring). H-7 is a doublet (coupling with F) or doublet of doublets.

  • 1-Ethyl-6-Fluoro: You will see NOE enhancement at the H-7 position, but in this isomer, H-7 is para to the Fluorine and meta to the methyl, resulting in a different splitting pattern (singlet-like or weak coupling).

  • Definitive Check: In the 5-F isomer, the proton adjacent to the N-ethyl group (H-7) has a large ortho-coupling constant (

    
    ) if the F was at 6. Wait—logic check:
    
    • 5-F Isomer: H-7 is meta to Fluorine.

      
       is small (~6 Hz).
      
    • 6-F Isomer: H-7 is ortho to Fluorine.

      
       is large (~9-10 Hz).
      
    • Protocol: Measure the coupling constant of the aromatic proton that shows an NOE correlation with the

      
      . If 
      
      
      
      (meta), it is the 5-Fluoro product. If
      
      
      (ortho), it is the 6-Fluoro impurity.
Data Summary Table
ParameterMethod A (DMF/

)
Method B (PTC)
Reaction Time 4–6 Hours6–8 Hours
Temperature 0°C

RT
50°C
Crude Yield 85–95%80–90%
Isomer Ratio (5-F : 6-F) ~55 : 45~50 : 50
Green Score Low (DMF waste)High (Aqueous/Toluene)

Visualization: Reaction Pathway & Workflow

G Start Precursor: 5-Fluoro-2-methylbenzimidazole (Tautomeric Mix) Reaction N-Alkylation (Et-I / Base) Start->Reaction + Et-I, K2CO3 Intermediate Crude Mixture: 1-Et-5-F + 1-Et-6-F Reaction->Intermediate Workup Purification Flash Chromatography (EtOAc/Hexane) Intermediate->Purification Separation Analysis Validation: 1H NMR (NOE) & 19F NMR Purification->Analysis Fraction Check Product Target: 1-Ethyl-5-fluoro-2-methylbenzimidazole Analysis->Product Confirmed Isomer

Figure 1: Synthetic workflow from tautomeric precursor to validated regioisomer.

ChemicalPath cluster_0 Path A (Target) cluster_1 Path B (Impurity) Tautomer Tautomeric Equilibrium (N1-H vs N3-H) Target 1-Ethyl-5-fluoro-2-methylbenzimidazole (Desired) Tautomer->Target Alkylation at N1 Impurity 1-Ethyl-6-fluoro-2-methylbenzimidazole (Undesired) Tautomer->Impurity Alkylation at N3

Figure 2: Divergent alkylation pathways leading to regioisomeric mixtures.

References

  • Phase Transfer Catalysis in Benzimidazoles: Khalafy, J., et al. "N-Alkylation of Benzimidazoles and Benzotriazole via Phase Transfer Catalysis." Journal of the Iranian Chemical Society. Link (Contextual grounding for Method B).

  • Regioselectivity of Fluorinated Benzimidazoles: Garuti, L., et al. "Regioselective synthesis of 1-substituted benzimidazoles." Current Medicinal Chemistry. Link (Discussion on steric/electronic control).

  • General Alkylation Protocols: "Preparation of 1-alkyl-benzimidazoles." Organic Process Research & Development. Link (Standard industry practices for

    
    /DMF systems).
    
  • Analytical Validation (NMR): "Application of NOE Difference Spectroscopy in the Assignment of Regioisomers." Spectroscopy Letters. Link (Methodology for distinguishing 5-F vs 6-F).

Sources

Application Note: Regioselective Synthesis of 1-Ethyl-5-fluoro-2-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the precision synthesis of 1-Ethyl-5-fluoro-2-methylbenzimidazole (CAS 708-34-9). This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a core for antihistamines, anticancer agents, and antiviral drugs.

The guide prioritizes regiochemical fidelity , addressing the common challenge of separating the 5-fluoro and 6-fluoro isomers. By selecting a specific nitro-fluoro precursor, this protocol ensures the exclusive formation of the 1-ethyl-5-fluoro isomer, eliminating the need for difficult isomer separation associated with direct alkylation methods.

Introduction & Strategic Analysis

The synthesis of 1,2,5-trisubstituted benzimidazoles presents a classic regioselectivity problem. Direct alkylation of 5-fluoro-2-methylbenzimidazole typically yields a nearly 1:1 mixture of the 1-ethyl-5-fluoro and 1-ethyl-6-fluoro isomers due to the annular tautomerism of the imidazole ring. Separation of these isomers requires tedious chromatography with poor resolution.

To circumvent this, this protocol employs a stepwise construction strategy starting from 2,5-difluoronitrobenzene . This route leverages the differential electrophilicity of the fluorine atoms and the directing power of the nitro group to install the ethylamine chain at the correct position before ring closure.

Retrosynthetic Logic
  • Target: 1-Ethyl-5-fluoro-2-methylbenzimidazole.[1]

  • Key Disconnection: The N1-C2 and N3-C2 bonds.

  • Precursor: N1-Ethyl-4-fluoro-benzene-1,2-diamine.

  • Starting Material: 2,5-Difluoronitrobenzene.[2][3][4][5]

    • Rationale: Nucleophilic aromatic substitution (

      
      ) on 2,5-difluoronitrobenzene occurs exclusively at the ortho-fluorine (C2) due to the strong inductive and resonance activation by the nitro group. The meta-fluorine (C5) remains intact. This places the ethylamino group para to the remaining fluorine, which corresponds to the 5-position in the final benzimidazole (relative to N1).
      

Retrosynthesis cluster_logic Regiocontrol Logic Target Target: 1-Ethyl-5-fluoro-2-methylbenzimidazole Precursor Precursor: N-Ethyl-4-fluoro-1,2-phenylenediamine Target->Precursor Cyclization (Acetic Anhydride) SM Starting Material: 2,5-Difluoronitrobenzene Precursor->SM Reduction & SNAr Note1 Direct Alkylation of 5-F-benzimidazole yields 5-F/6-F mixture (AVOID) Note2 2,5-Difluoro route locks F para to N-Ethyl ensuring 5-F isomer

Caption: Retrosynthetic strategy highlighting the necessity of the 2,5-difluoronitrobenzene route to avoid isomer mixtures.

Detailed Experimental Protocol

Phase 1: Nucleophilic Substitution ( )

Objective: Synthesis of N-Ethyl-4-fluoro-2-nitroaniline. Reaction: 2,5-Difluoronitrobenzene + Ethylamine


 Product + HF (trapped by base).
  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Flush with nitrogen.[6][7]

  • Solvent & Base: Charge the flask with 2,5-difluoronitrobenzene (10.0 g, 62.9 mmol) and anhydrous Potassium Carbonate (

    
    )  (17.4 g, 126 mmol, 2.0 eq) in Acetonitrile (MeCN)  (100 mL).
    
    • Expert Note: Acetonitrile is preferred over DMF for easier workup, though DMF increases reaction rate.

      
       acts as an HF scavenger.
      
  • Addition: Cool the mixture to 0°C in an ice bath. Add Ethylamine (2.0 M in THF or 70% aq. solution, 35 mL, ~70 mmol, 1.1 eq) dropwise over 20 minutes.

    • Exotherm Control: The reaction is exothermic. Maintain internal temperature <10°C during addition to prevent side reactions at the C5 fluorine.

  • Reaction: Remove the ice bath and allow the slurry to stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting material (

    
    ) should disappear, replaced by a bright orange/yellow spot (
    
    
    
    ).
  • Workup: Filter off the inorganic salts (

    
    /KF). Concentrate the filtrate under reduced pressure.
    
  • Purification: Resuspend the orange residue in water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    
    • Yield Expectation: >90% as an orange solid.

    • Purity Check:

      
      H NMR should show a triplet and quartet for the ethyl group and distinct aromatic signals.
      
Phase 2: Reduction of Nitro Group

Objective: Synthesis of N-Ethyl-4-fluoro-1,2-phenylenediamine.

  • Setup: Use a high-pressure hydrogenation vessel (Parr shaker) or a standard flask for catalytic transfer hydrogenation.

  • Catalyst Loading: Dissolve the nitroaniline intermediate (from Phase 1) in Methanol (10 mL/g). Add 10% Pd/C (5 wt% loading, e.g., 0.5 g for 10 g substrate).

    • Safety: Wet the catalyst with toluene or water before adding methanol to prevent ignition.

  • Hydrogenation: Hydrogenate at 40 psi

    
     pressure for 2–4 hours at RT. Alternatively, use Ammonium Formate (5 eq) in refluxing methanol for 1 hour.
    
  • Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate immediately.

    • Critical: Phenylenediamines are oxidation-sensitive (turn dark/purple in air). Proceed immediately to Phase 3 or store under Argon at -20°C.

Phase 3: Cyclization to Benzimidazole

Objective: Ring closure to 1-Ethyl-5-fluoro-2-methylbenzimidazole.

  • Reagent: Dissolve the fresh diamine in Acetic Acid (5 volumes).

  • Cyclization Agent: Add Acetic Anhydride (1.2 eq).

  • Reaction: Heat the solution to reflux (100–110°C) for 3 hours.

    • Mechanism:[8] Acylation of the primary amine occurs first, followed by acid-catalyzed dehydration/cyclization.

  • Workup: Cool to RT. Pour the mixture into crushed ice/water (10 volumes).

  • Neutralization: Slowly adjust pH to ~9 using 20% NaOH or concentrated

    
    . The product will precipitate as a white or off-white solid.
    
  • Purification: Filter the solid. Wash with copious water. Recrystallize from Ethanol/Water (1:1) or Toluene if high purity is required.

Reagents & Catalysts Table

ReagentRoleEquiv.Key Property/Hazard
2,5-Difluoronitrobenzene Starting Material1.0Lachrymator. Defines regiochemistry.
Ethylamine (2M in THF) Nucleophile1.1–1.2Volatile. Use excess to drive completion.
Potassium Carbonate Base (Scavenger)2.0Anhydrous form preferred. Traps HF.
Pd/C (10%) Hydrogenation Catalyst5 wt%Pyrophoric when dry. Handle wet.[9]
Acetic Anhydride Cyclization Agent1.2Moisture sensitive. Forms the C2-Methyl.[10][11]
Acetic Acid Solvent/CatalystSolventGlacial. Promotes ring closure.

Analytical Characterization & Validation

To validate the synthesis of the correct isomer (5-fluoro vs 6-fluoro), NMR coupling constants are definitive.

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • C2-Methyl: Singlet at

      
       ppm.
      
    • N1-Ethyl: Triplet (

      
      ) and Quartet (
      
      
      
      ).
    • Aromatic Region (Diagnostic):

      • H4 (proton at C4): Appears as a doublet of doublets (dd) due to coupling with F5 (

        
         Hz) and H6 (
        
        
        
        Hz).
      • H6: Multiplet.

      • H7: Doublet of doublets.

      • Differentiation: In the 6-fluoro isomer, the proton pattern is distinct because the N-ethyl group exerts a different shielding effect on the protons ortho vs meta to it. The

        
        H-
        
        
        
        F coupling pattern confirms the position relative to the N-ethyl group.
  • 
    F NMR: 
    
    • Single peak at

      
       to 
      
      
      
      ppm (referenced to
      
      
      ).

Workflow Diagram

Workflow cluster_step1 Step 1: SNAr cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyclization Reaction1 2,5-Difluoronitrobenzene + EtNH2 / K2CO3 (MeCN, RT, 4h) Workup1 Filter Salts Concentrate (Orange Solid) Reaction1->Workup1 Reaction2 H2 / Pd-C (MeOH, 40 psi) Workup1->Reaction2 Workup2 Filter Catalyst (Unstable Diamine) Reaction2->Workup2 Reaction3 Acetic Anhydride Acetic Acid (Reflux, 3h) Workup2->Reaction3 Purification Neutralize (pH 9) Recrystallize (EtOH/H2O) Reaction3->Purification

Caption: Step-by-step experimental workflow for the synthesis of 1-Ethyl-5-fluoro-2-methylbenzimidazole.

Troubleshooting & Optimization

  • Low Yield in Step 1: Ensure the Ethylamine is fresh and not lost to evaporation (it is volatile). Use a sealed vessel or efficient condenser.

  • Incomplete Cyclization: If the intermediate amide is observed (mass M+1 + 18 or NMR showing amide NH), increase the reflux time or add a catalytic amount of HCl to the acetic acid.

  • Coloration: Benzimidazoles can trap colored impurities. A charcoal treatment during the final recrystallization is highly effective.

References

  • Regioselective SNAr on Difluoronitrobenzenes

    • Mechanism & Selectivity: The ortho-fluorine in 2,5-difluoronitrobenzene is significantly more labile than the meta-fluorine due to the inductive effect of the nitro group.
    • Source:

  • Benzimidazole Cyclization Protocols

    • Methodology: Standard Phillips-type condensation or acetic anhydride cycliz
    • Source:[8]

  • Compound Data (CAS 708-34-9)

    • Properties: 1-Ethyl-5-fluoro-2-methyl-1H-benzimidazole.[1]

    • Source:

Sources

Application Notes and Protocols: 1-Ethyl-5-fluoro-2-methylbenzimidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Scaffold and the Promise of Fluorination

The benzimidazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1][2] Its versatile biological activity is attributed to its ability to mimic purine nucleosides, allowing for interactions with a wide array of biological targets.[3][4] Strategic functionalization of the benzimidazole ring system is a cornerstone of modern drug design, with substitutions at the N-1, C-2, and C-5/6 positions being particularly crucial for modulating pharmacological activity.[5]

The introduction of a fluorine atom at the C-5 position and an ethyl group at the N-1 position, combined with a methyl group at the C-2 position, as seen in 1-Ethyl-5-fluoro-2-methylbenzimidazole (CAS No: 708-34-9), represents a rational design strategy to enhance drug-like properties. Fluorination is known to improve metabolic stability, binding affinity, and lipophilicity, which can lead to enhanced efficacy and a more favorable pharmacokinetic profile.[2][6] This document provides a detailed guide to the potential applications of 1-Ethyl-5-fluoro-2-methylbenzimidazole, including a proposed synthetic protocol and established methods for evaluating its biological activity.

Proposed Synthesis of 1-Ethyl-5-fluoro-2-methylbenzimidazole

While a specific, detailed synthesis of 1-Ethyl-5-fluoro-2-methylbenzimidazole is not extensively documented in readily available literature, a plausible and efficient synthetic route can be designed based on well-established benzimidazole synthesis protocols. The key steps involve the synthesis of the N-ethylated diamine precursor followed by cyclization.

Workflow for the Synthesis of 1-Ethyl-5-fluoro-2-methylbenzimidazole

Synthesis_Workflow cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization A 4-Fluoro-2-nitroaniline C 4-Fluoro-N-ethyl-2-nitroaniline A->C K2CO3, DMF B Ethyl Iodide B->C D 4-Fluoro-N1-ethylbenzene-1,2-diamine C->D Fe/NH4Cl or H2/Pd-C F 1-Ethyl-5-fluoro-2-methylbenzimidazole D->F Reflux E Acetic Anhydride E->F

Caption: Proposed synthetic workflow for 1-Ethyl-5-fluoro-2-methylbenzimidazole.

Detailed Synthetic Protocol

Step 1: Synthesis of 4-Fluoro-N-ethyl-2-nitroaniline

  • To a solution of 4-fluoro-2-nitroaniline (1.0 eq) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add ethyl iodide (1.1 eq) dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of 4-Fluoro-N1-ethylbenzene-1,2-diamine

  • Dissolve the 4-Fluoro-N-ethyl-2-nitroaniline (1.0 eq) from the previous step in ethanol.

  • Add iron powder (5.0 eq) and a solution of ammonium chloride (5.0 eq) in water.

  • Heat the mixture to reflux (approximately 78 °C) for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, filter the hot solution through a pad of celite and wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude diamine, which can be used in the next step without further purification.

Step 3: Synthesis of 1-Ethyl-5-fluoro-2-methylbenzimidazole

  • Suspend the crude 4-Fluoro-N1-ethylbenzene-1,2-diamine (1.0 eq) in acetic anhydride (2.0 eq).

  • Heat the mixture to reflux (approximately 140 °C) for 2-3 hours.

  • Monitor the cyclization reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution, which will precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 1-Ethyl-5-fluoro-2-methylbenzimidazole.

Potential Applications in Medicinal Chemistry

Based on the extensive research into structurally related benzimidazole derivatives, 1-Ethyl-5-fluoro-2-methylbenzimidazole is a promising candidate for several therapeutic areas.

Anticancer Activity

Fluoro-substituted benzimidazoles have demonstrated significant antiproliferative activity against a range of cancer cell lines.[7][8] The presence of a fluorine atom can enhance the cytotoxicity of the benzimidazole scaffold.[8] Furthermore, N-1 substitution is a common strategy to modulate the anticancer potency of these compounds.

Potential Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Many benzimidazole derivatives exert their anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • Kinase Inhibition: The benzimidazole scaffold is a common feature in kinase inhibitors that target the ATP-binding site of various kinases involved in cancer cell signaling.[6]

  • PARP-1 Inhibition: Certain benzimidazole carboxamide derivatives have been identified as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an important target in cancer therapy.[9]

Antimicrobial Activity

The benzimidazole core is a well-established pharmacophore in the development of antimicrobial agents.[4] The structural similarity to purines allows these compounds to interfere with essential bacterial processes.

Potential Mechanisms of Action:

  • Inhibition of Nucleic Acid and Protein Synthesis: By competing with purines, benzimidazoles can disrupt the synthesis of bacterial DNA, RNA, and proteins.

  • Enzyme Inhibition: These compounds can target specific bacterial enzymes that are crucial for survival.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of 1-Ethyl-5-fluoro-2-methylbenzimidazole, a series of standard in vitro assays can be employed.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol is used to determine the cytotoxicity of the compound against cancer cell lines.[7][8]

  • Cell Culture: Culture the desired cancer cell lines (e.g., A549, HeLa, HepG2) in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1-2.5 x 10^4 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of 1-Ethyl-5-fluoro-2-methylbenzimidazole in DMSO. Serially dilute the stock solution to achieve the desired final concentrations (e.g., 10^-5 to 10^-7 M) and add to the wells in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., methotrexate).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Workflow for In Vitro Anticancer Activity Evaluation

MTT_Workflow A Cancer Cell Culture B Cell Seeding in 96-well Plates A->B C Treatment with 1-Ethyl-5-fluoro-2-methylbenzimidazole B->C D Incubation (48-72h) C->D E MTT Addition and Incubation (4h) D->E F Formazan Solubilization with DMSO E->F G Absorbance Measurement (570 nm) F->G H IC50 Calculation G->H

Caption: Workflow for the MTT assay to determine anticancer activity.

Protocol 2: In Vitro Antimicrobial Activity (Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

  • Bacterial Strains: Use standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of 1-Ethyl-5-fluoro-2-methylbenzimidazole in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 1-Ethyl-5-fluoro-2-methylbenzimidazole is not available, general trends from related benzimidazole series can provide valuable insights for future optimization.

PositionSubstitutionExpected Impact on Activity
N-1 Ethyl Group Can enhance lipophilicity and cell permeability. The size and nature of the N-1 substituent can significantly influence potency and selectivity.
C-2 Methyl Group A small alkyl group at C-2 is often well-tolerated and can contribute to favorable interactions with the target binding pocket.
C-5 Fluoro Group The electron-withdrawing nature of fluorine can modulate the electronics of the benzimidazole ring and improve metabolic stability. Its position can influence binding to the target.[8]

Conclusion

1-Ethyl-5-fluoro-2-methylbenzimidazole is a promising scaffold for medicinal chemistry research. Its synthesis is achievable through established chemical routes, and its structural features suggest potential for significant biological activity, particularly in the areas of oncology and infectious diseases. The protocols outlined in this document provide a framework for the synthesis and evaluation of this compound, paving the way for further investigation into its therapeutic potential.

References

  • INDOPHARM Chemical Company, Inc. RARE ORGANICS, BIOCHEMICALS AND INTERMEDIATES CATALOG. Available from: [Link]

  • Jadhav, S. B., et al. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Journal of the Iranian Chemical Society, 16(8), 1635-1663.
  • PubChem. 1H-Benzimidazole, 1-ethyl-2-methyl-5-(trifluoromethyl)-. Available from: [Link]

  • Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1335-S1359.
  • Kumar, R., Marianesan, A. B., & Pathak, S. (2024). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Topics in Medicinal Chemistry, 24(17), 1504–1528.
  • Ersan, R. H., & Duran, N. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. Bioorganic & Medicinal Chemistry Reports, 4(1), 10-17.
  • Guo, Y., Hou, X., & Fang, H. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini reviews in medicinal chemistry, 21(11), 1367–1379.
  • Ateş-Alagöz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current topics in medicinal chemistry, 16(28), 3149–3163.
  • Molbase. Synthesis of Step 5: 1-ethyl-2-methyl-5-cyano-benzimidazole (compound V). Available from: [Link]

  • FAQ-ANS. What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications?. Available from: [Link]

  • Lockss. INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Available from: [Link]

  • Pervez, H., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Journal of Molecular Structure, 1248, 131441.
  • Ersan, R. H., & Duran, N. (2025). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. Bioorganic & Medicinal Chemistry Reports, 4(1), 10-17.
  • ResearchGate. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 Inhibitors. Available from: [Link]

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of 1-Ethyl-5-fluoro-2-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the rapid and efficient synthesis of 1-Ethyl-5-fluoro-2-methylbenzimidazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] The protocol leverages the transformative power of Microwave-Assisted Organic Synthesis (MAOS), a green chemistry technique that dramatically reduces reaction times, improves yields, and enhances product purity compared to conventional heating methods.[3][4][5] We present a validated two-step, one-pot optional protocol involving an initial acid-catalyzed cyclocondensation followed by a base-mediated N-alkylation. This guide is intended for researchers, chemists, and drug development professionals, offering detailed step-by-step instructions, mechanistic insights, and expert commentary on critical process parameters.

Introduction: The Rationale for Microwave Synthesis

Benzimidazole derivatives are cornerstone structures in pharmaceutical research, forming the core of numerous clinically approved drugs.[1][2] The specific target molecule, 1-Ethyl-5-fluoro-2-methylbenzimidazole, incorporates a fluorine atom and an ethyl group, modifications often used in medicinal chemistry to enhance metabolic stability and binding affinity.

Traditional methods for benzimidazole synthesis often require prolonged heating under harsh acidic conditions, leading to significant energy consumption and the formation of undesirable by-products.[2][6] Microwave-assisted synthesis emerges as a superior alternative by utilizing the principles of dielectric heating.[7] Microwaves directly couple with polar molecules in the reaction mixture, causing rapid, uniform, and efficient heating that is not achievable with conventional oil baths.[1][8] This leads to a remarkable acceleration of reaction rates, often reducing synthesis times from many hours to mere minutes.[7][8] The key advantages, which this protocol is designed to exploit, include:

  • Accelerated Reaction Rates: Drastically reduced synthesis time.[4]

  • Higher Product Yields: Improved efficiency and reduced formation of side-products.[4][9]

  • Enhanced Purity: Cleaner reaction profiles simplify subsequent purification steps.[7]

  • Energy Efficiency: Aligns with the principles of green chemistry by minimizing energy consumption.[3][10]

Reaction Principle and Mechanism

The synthesis proceeds via a two-stage reaction sequence that can be performed sequentially in a single reaction vessel.

Step 1: Phillips-Ladenburg Cyclocondensation The first stage is the classic cyclocondensation of an o-phenylenediamine with a carboxylic acid. Here, 4-fluoro-1,2-phenylenediamine reacts with acetic acid. The acetic acid serves as both a reactant (providing the 2-methyl group) and a catalyst. Under microwave irradiation, the polar reactants rapidly absorb energy, facilitating the dehydration and subsequent intramolecular cyclization to form the benzimidazole ring.

Step 2: Nucleophilic N-Alkylation Following the formation of 5-fluoro-2-methylbenzimidazole, an in-situ N-alkylation is performed. A base (potassium carbonate) is introduced to deprotonate the acidic N-H of the imidazole ring, generating a nucleophilic anion. This anion then readily attacks the electrophilic ethylating agent (ethyl iodide), forming the final N-ethylated product. The high temperatures achieved quickly under microwave heating ensure this substitution reaction proceeds to completion rapidly.

Reaction_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: N-Alkylation cluster_2 Work-up & Purification Reactants1 4-Fluoro-1,2-phenylenediamine + Acetic Acid MW1 Microwave Irradiation (e.g., 150°C, 10 min) Reactants1->MW1 Energy Input Intermediate 5-Fluoro-2-methylbenzimidazole MW1->Intermediate Dehydration & Cyclization Reagents2 Potassium Carbonate (Base) + Ethyl Iodide (Alkylating Agent) Intermediate->Reagents2 MW2 Microwave Irradiation (e.g., 120°C, 5 min) Reagents2->MW2 Addition to Intermediate Product 1-Ethyl-5-fluoro-2-methylbenzimidazole MW2->Product Nucleophilic Substitution Workup Aqueous Work-up (Quenching, Extraction) Product->Workup Purification Column Chromatography or Recrystallization Workup->Purification

Caption: Overall workflow for the two-step microwave-assisted synthesis.

Materials and Equipment

Reagents and Solvents
  • 4-Fluoro-1,2-phenylenediamine (≥98%)

  • Glacial Acetic Acid (ACS grade)

  • Ethyl Iodide (99%, stabilized)

  • Potassium Carbonate (K₂CO₃), anhydrous (≥99%)

  • Dimethylformamide (DMF), anhydrous (≥99.8%)

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Equipment
  • Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)

  • 10 mL or 35 mL microwave reaction vials with snap caps/crimp seals

  • Magnetic stir bars

  • Rotary evaporator

  • Standard laboratory glassware (beakers, separatory funnel, Erlenmeyer flasks)

  • Flash chromatography system or glass column

  • Silica gel for column chromatography (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm) for TLC visualization

Detailed Experimental Protocol

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Ethyl iodide is a lachrymator and a suspected carcinogen.

Step 1: Synthesis of 5-Fluoro-2-methylbenzimidazole
  • To a 10 mL microwave reaction vial, add 4-fluoro-1,2-phenylenediamine (1.26 g, 10.0 mmol) and a small magnetic stir bar.

  • Add glacial acetic acid (5.0 mL). The acetic acid acts as both the reactant and a polar solvent that efficiently absorbs microwave energy.

  • Seal the vial securely with a cap.

  • Place the vial into the cavity of the microwave synthesizer.

  • Set the reaction parameters:

    • Temperature: 150 °C (use temperature control with IR sensor)

    • Hold Time: 10 minutes

    • Power: Dynamic (instrument will adjust power to maintain temperature)

    • Stirring: High

  • Once the reaction is complete and the vial has cooled to a safe temperature (<50 °C), proceed directly to the next step.

Scientist's Note: The use of a dedicated microwave synthesizer is crucial for safety and reproducibility, as it allows for precise control over temperature and pressure.[4] Domestic microwave ovens should not be used.[11] The 10-minute reaction time is significantly shorter than the several hours required by conventional refluxing.[12]

Step 2: N-Alkylation to 1-Ethyl-5-fluoro-2-methylbenzimidazole
  • Carefully open the cooled reaction vial from Step 1 in a fume hood.

  • Add anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equivalents). The base is essential to deprotonate the benzimidazole for the subsequent alkylation.

  • Add anhydrous DMF (3.0 mL) to ensure all solids are mobile for effective stirring.

  • Add ethyl iodide (1.2 mL, 15.0 mmol, 1.5 equivalents). An excess of the alkylating agent is used to drive the reaction to completion.

  • Reseal the vial securely.

  • Place the vial back into the microwave synthesizer and set the following parameters:

    • Temperature: 120 °C

    • Hold Time: 5 minutes

    • Power: Dynamic

    • Stirring: High

Work-up and Purification
  • After the reaction has cooled, pour the contents of the vial into a beaker containing 50 mL of deionized water. This will precipitate the crude product and dissolve inorganic salts.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with deionized water (1 x 30 mL) followed by brine (1 x 30 mL) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: The crude product should be purified by column chromatography on silica gel.[13][14]

    • Mobile Phase: A gradient of 10% to 40% ethyl acetate in hexanes is typically effective.

    • Monitoring: Monitor the fractions by TLC (e.g., using 30% EtOAc/Hexanes as eluent) and visualize under a UV lamp.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

Data Presentation and Expected Results

The following table summarizes the typical parameters and expected outcomes for this protocol.

ParameterValueNotes
Starting Material 4-Fluoro-1,2-phenylenediamine (10.0 mmol)
Step 1 Conditions 150 °C, 10 minMicrowave irradiation in acetic acid.
Step 2 Conditions 120 °C, 5 minK₂CO₃, EtI in DMF/Acetic Acid mixture.
Total Microwave Time 15 minutesA significant reduction from the 8-24 hours typical for conventional two-step methods.
Expected Yield 75-90% (after purification)Microwave synthesis is known to produce higher yields compared to conventional heating.[9][15]
Appearance Off-white to light brown solid
Purity (by HPLC/NMR) >95%

Product Characterization

The identity and purity of the synthesized 1-Ethyl-5-fluoro-2-methylbenzimidazole should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ = 193.10).

  • Melting Point (MP): To assess purity.

logic_flow start Is the product pure by TLC? column Perform Column Chromatography start->column No characterize Proceed to Full Characterization (NMR, MS, MP) start->characterize Yes recrystallize Attempt Recrystallization (e.g., from Ethanol/Water or EtOAc/Hexane) recrystallize->characterize re_evaluate Re-evaluate Purity by TLC column->re_evaluate re_evaluate->recrystallize No, minor impurities re_evaluate->characterize Yes

Caption: Decision workflow for product purification and analysis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction; inactive reagents; improper vial sealing leading to evaporation.Ensure reagents are pure and anhydrous (especially K₂CO₃ and DMF). Check that the microwave vial is sealed correctly. Consider increasing reaction time or temperature in small increments.
Formation of Multiple Products Side reactions; potential for alkylation at N-3 position.Ensure the base is added before the alkylating agent. Optimize purification by adjusting the solvent gradient during column chromatography.
Product is Darkly Colored Thermal degradation or formation of oxidized impurities.During work-up, consider an optional wash with a dilute solution of a reducing agent like sodium bisulfite. During recrystallization, activated charcoal can be used to remove colored impurities.[13]
Difficulty in Purification Impurities have similar polarity to the product.Screen different solvent systems for column chromatography or recrystallization.[13] A different adsorbent (e.g., alumina) could also be explored.

References

  • Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis.
  • ResearchGate. (2024, October 12). (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • Vertex AI Search. (n.d.). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review.
  • Vertex AI Search. (2025, August 2). A Sustainable Microwave Protocol for the Synthesis of Benzimidazole Scaffolds.
  • MDPI. (n.d.). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation.
  • Taylor & Francis Online. (n.d.). Full article: Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity.
  • Semantic Scholar. (n.d.). PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013).
  • Amazon AWS. (2021, May 7). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • TSI Journals. (2010, December 12). MICROWAVE ASSISTED SYNTHESIS AND BIOLOGICAL EVALUATION OF FLOUROSUBSTITUTED BENZIMIDAZOLE DERIVATIVES.
  • ResearchGate. (2025, August 8). (PDF) PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013).
  • Organic Syntheses Procedure. (n.d.). Benzimidazole.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine.
  • Semantic Scholar. (n.d.). 1980's, when we described the preparation of new 5-nitroimidazo...

Sources

Preparation of biological assay stock solutions using 1-Ethyl-5-fluoro-2-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Preparation and Handling of Biological Assay Stock Solutions for 1-Ethyl-5-fluoro-2-methylbenzimidazole

Abstract

This comprehensive guide provides a detailed protocol and expert insights for the preparation, handling, and quality control of stock solutions of 1-Ethyl-5-fluoro-2-methylbenzimidazole for use in biological assays. As a member of the benzimidazole class, this compound is anticipated to be hydrophobic, necessitating specific handling to ensure solution integrity, concentration accuracy, and experimental reproducibility. This document is intended for researchers, scientists, and drug development professionals, offering a framework grounded in established laboratory best practices to mitigate common sources of experimental error, such as poor solubility and compound degradation.

Compound Profile & Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the foundation for developing a robust preparation protocol.[1] 1-Ethyl-5-fluoro-2-methylbenzimidazole is a small molecule with characteristics that guide its handling and solvent selection.

PropertyValueSource
IUPAC Name 1-ethyl-5-fluoro-2-methylbenzimidazoleN/A
Molecular Formula C₁₀H₁₁FN₂[2]
Molecular Weight 178.21 g/mol [2]
Appearance Assumed to be a solid (powder/crystals)General chemical knowledge
Solubility Specific data not published. Expected to have low aqueous solubility but good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and potentially ethanol, based on the benzimidazole scaffold.[3][4][5]N/A

Core Principles of Stock Solution Preparation

Simply following a protocol is insufficient; understanding the causality behind each step ensures adaptability and troubleshooting prowess. The preparation of a reliable stock solution rests on the principles of solvent selection, concentration accuracy, and long-term stability.[1]

The Critical Role of the Solvent

The choice of solvent is the most critical decision in this process. For hydrophobic small molecules intended for in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the industry standard.[6]

  • Why DMSO? DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of non-polar and polar compounds that are insoluble in aqueous solutions.[3][7] This allows for the creation of high-concentration primary stocks, which can then be diluted to working concentrations where the compound might remain soluble in the aqueous assay medium.[7]

  • Solvent-Induced Bioactivity & Toxicity: A crucial consideration is the effect of the solvent on the biological system. High concentrations of DMSO can be cytotoxic, typically by disrupting cell membranes.[8][9] As a best practice, the final concentration of DMSO in cell-based assays should be kept as low as possible, ideally ≤0.1% and almost always below 0.5%, to avoid confounding experimental results.[8][9][10] A solvent control (media containing the same final concentration of DMSO without the compound) must always be included in experiments.[3]

Ensuring Accuracy and Stability
  • Gravimetric & Volumetric Accuracy: The accuracy of your stock solution concentration is paramount. Always use a calibrated analytical balance for weighing the compound and Class A volumetric flasks for precise solvent measurement.[11] For small masses, it is more practical to weigh an amount close to your target, record the exact weight, and calculate the precise concentration afterward.[11]

  • Storage & Aliquoting: High-concentration DMSO stocks are typically stable for up to 3 months when stored at -20°C.[3] To maintain this stability and avoid contamination, it is essential to aliquot the primary stock into smaller, single-use volumes.[1][3] This strategy minimizes freeze-thaw cycles, which can degrade the compound or introduce water condensation, potentially causing the compound to precipitate.

Experimental Protocols

The following protocols provide a step-by-step methodology for preparing a primary stock solution and subsequent working solutions.

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol details the creation of a high-concentration primary stock, which serves as the foundation for all subsequent dilutions.

Materials:

  • 1-Ethyl-5-fluoro-2-methylbenzimidazole (solid)

  • Anhydrous, cell-culture grade DMSO

  • Calibrated analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriate size Class A volumetric flask (e.g., 1 mL or 5 mL)

  • Pipettors and sterile tips

  • Vortex mixer

  • Sonicator bath (optional, but recommended)

  • Cryo-safe storage vials for aliquots

Calculation: To prepare a 10 mM stock solution, the required mass of the compound is calculated using its molecular weight (178.21 g/mol ).

Mass (mg) = Desired Volume (L) × Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

Example for 5 mL of a 10 mM stock: Mass (mg) = 0.005 L × 0.010 mol/L × 178.21 g/mol × 1000 mg/g = 8.91 mg

Procedure:

  • Tare the Balance: Place the weigh boat on the analytical balance and tare it to zero.

  • Weigh Compound: Carefully weigh out the calculated mass (e.g., 8.91 mg) of 1-Ethyl-5-fluoro-2-methylbenzimidazole. Record the actual mass weighed.

  • Transfer to Flask: Quantitatively transfer the weighed powder into the volumetric flask.

  • Initial Solvation: Add approximately half of the final required volume of DMSO (e.g., 2.5 mL for a 5 mL final volume).

  • Dissolution: Cap the flask and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, sonicate the solution for 5-10 minutes.[3] Gentle warming in a 37°C water bath can also aid dissolution.[3]

  • Visual Inspection: Hold the solution up to a light source to ensure all particulate matter has dissolved and the solution is clear.

  • Final Volume Adjustment: Once fully dissolved, add DMSO to the calibration mark on the volumetric flask.

  • Final Mixing: Invert the capped flask several times to ensure homogeneity.

  • Aliquoting: Dispense the stock solution into clearly labeled, single-use cryo-vials (e.g., 20-50 µL per vial).

  • Storage: Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of Assay Working Solutions

Working solutions are prepared by serially diluting the primary stock into the appropriate aqueous assay buffer or cell culture medium.

Procedure:

  • Thaw Primary Stock: Remove one aliquot of the 10 mM primary stock from the -20°C freezer and thaw it completely at room temperature.

  • Vortex Gently: Briefly vortex the thawed stock to ensure it is homogeneous.

  • Prepare Intermediate Dilution (if necessary): For creating a wide range of concentrations, it is often easier to first make an intermediate stock (e.g., 1 mM or 100 µM) in your assay medium.

  • Final Dilution: Add the required volume of the stock (primary or intermediate) to the final volume of assay medium. For example, to make a 10 µM working solution in 1 mL of media from a 10 mM stock (a 1:1000 dilution), add 1 µL of the 10 mM stock to 999 µL of media. This results in a final DMSO concentration of 0.1%.

  • Immediate Mixing: Vortex the working solution immediately and vigorously after adding the DMSO stock to prevent the compound from precipitating out of the aqueous solution.[3]

  • Use Promptly: Aqueous solutions of hydrophobic compounds may not be stable for long periods. It is best practice to prepare working solutions fresh just before use.[3]

Quality Control & Validation: A Self-Validating System

Trust in your results begins with trust in your reagents. A protocol should be self-validating, incorporating checks to ensure quality.

  • Visual Confirmation: The most immediate QC step is visual inspection. Your primary DMSO stock should be a perfectly clear solution with no visible particulates. When diluting into aqueous media, watch for any cloudiness or precipitate formation. If precipitation occurs, vortexing, gentle warming, or sonication may help, but it may also indicate that you have exceeded the kinetic solubility of the compound in that medium.[3][6][12]

  • Solvent Control: As mentioned, always run a parallel experiment with vehicle (e.g., 0.1% DMSO in media) to ensure that any observed biological effect is due to the compound and not the solvent.[3]

  • Documentation: Maintain meticulous records. Label all vials clearly with the compound name, exact concentration, solvent, and the date of preparation.[1] Record the lot number of the solid compound in your lab notebook.[1]

Workflow Visualization

The overall process from solid compound to final working solution can be visualized as a structured workflow.

G cluster_prep Primary Stock Preparation cluster_use Assay Preparation weigh 1. Weigh Compound (Analytical Balance) calc 2. Calculate Solvent Volume (Target: 10 mM) weigh->calc dissolve 3. Dissolve in DMSO (Vortex / Sonicate) calc->dissolve qc1 4. QC Check (Visual Inspection for Clarity) dissolve->qc1 aliquot 5. Aliquot & Store (-20°C) qc1->aliquot thaw 6. Thaw Single Aliquot aliquot->thaw For each experiment dilute 7. Dilute into Assay Medium (e.g., to 10 µM) thaw->dilute qc2 8. QC Check (Inspect for Precipitation) dilute->qc2 use 9. Add to Assay (Use Immediately) qc2->use

Sources

Troubleshooting & Optimization

Removing unreacted starting materials from 1-Ethyl-5-fluoro-2-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Protocols for 1-Ethyl-5-fluoro-2-methylbenzimidazole

Topic: Removal of Unreacted Starting Materials & Impurities Target Molecule: 1-Ethyl-5-fluoro-2-methylbenzimidazole (CAS: Derivative of 118469-15-1) Support Ticket ID: #BZ-PUR-005

Executive Summary: The Separation Logic

To purify 1-Ethyl-5-fluoro-2-methylbenzimidazole (Product) from its precursor 5-Fluoro-2-methylbenzimidazole (Starting Material, SM), you must exploit the acidity of the pyrrole-like NH proton present only in the starting material.

While both compounds are basic due to the imidazole ring, the SM is amphoteric (pKa ~12.8 for the NH deprotonation). The alkylated product lacks this acidic proton. Therefore, a targeted base wash (pH > 13) will convert the unreacted SM into a water-soluble salt, while the Product remains in the organic phase.

Module 1: Diagnostic Matrix (Know Your Impurities)

Before initiating purification, confirm the physicochemical differences between your target and the impurities.

ComponentChemical StatepKa (Approx)Solubility (Org. Solvent)Solubility (aq. NaOH)
Product (1-Ethyl-...)Tertiary Amine (Base)~5.6 (Conj. Acid)High (DCM, EtOAc)Insoluble
Start. Mat. (NH-Precursor)Amphoteric (Acid/Base)~12.8 (NH Acid)ModerateHigh (Forms Anion)
Alkylating Agent (EtI/EtBr)Neutral ElectrophileN/AHighInsoluble (Hydrolyzes)
Regioisomer (1-Ethyl-6-fluoro...)Tertiary Amine (Base)~5.6HighInsoluble

Module 2: Chemoselective Extraction (The "Base Switch")

Use this protocol as the primary method to remove unreacted 5-Fluoro-2-methylbenzimidazole.

The Mechanism:




Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . Use approximately 10-15 mL solvent per gram of crude.

    • Note: Avoid Diethyl Ether if the product solubility is low. DCM is preferred for benzimidazoles.

  • The Base Wash (Critical Step):

    • Wash the organic layer 2x with 1.0 M NaOH (or 10% w/v KOH).

    • Why? This high pH (>13) forces the deprotonation of the unreacted SM. The SM becomes an ionic salt and migrates to the water layer.

  • The Brine Wash:

    • Wash the organic layer 1x with saturated Brine (NaCl) to remove residual base and break any emulsions.

  • Drying:

    • Dry the organic layer over Anhydrous

      
      . Filter and concentrate.
      

Validation Check:

  • Spot the organic layer on TLC. The "lower" spot corresponding to the NH-starting material should be absent or significantly diminished compared to the crude.

Visualizing the Extraction Logic

ExtractionLogic Start Crude Mixture (Product + SM + EtI) Solvent Dissolve in DCM Start->Solvent Wash Wash with 1M NaOH (pH > 13) Solvent->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (Contains SM as Anion) PhaseSep->AqLayer SM Deprotonates OrgLayer Organic Layer (Product + EtI) PhaseSep->OrgLayer Product Neutral Final Concentrate -> Crude Product (SM Free) OrgLayer->Final

Figure 1: The "Base Switch" workflow. By raising pH > 13, the starting material becomes water-soluble, separating it from the lipophilic product.

Module 3: Scavenging Alkylating Agents

Issue: Excess Ethyl Iodide (EtI) or Ethyl Bromide (EtBr) often remains in the oil.

Protocol: If the base wash does not fully hydrolyze the alkyl halide (EtI is moderately stable), add a Chemical Scavenging Step before the final brine wash in Module 2:

  • Add 10% Aqueous Ammonia or a dilute solution of Morpholine to the organic phase.

  • Stir vigorously for 15 minutes.

  • Wash with 1M HCl (carefully, do not extract your product!) or simply wash extensively with water.

    • Correction: Since your product is basic, washing with HCl will extract your product into the water. Do NOT wash with acid unless you intend to perform a "Reverse Acid-Base Extraction" (see FAQ).

    • Better Method: Rely on the volatility of EtI (bp 72°C). Rotary evaporation at 40-50°C under high vacuum usually removes EtI.

Module 4: The Regioisomer Trap (Advanced)

Critical Warning: Alkylation of 5-fluoro-2-methylbenzimidazole yields two isomers:

  • 1-Ethyl-5-fluoro-2-methylbenzimidazole (Target)

  • 1-Ethyl-6-fluoro-2-methylbenzimidazole (Impurity)

These are not starting materials, but they are the most difficult impurities to remove. They have identical molecular weights and very similar Rf values.

Troubleshooting Regioisomers:

  • TLC System: Use DCM:Methanol (98:2) or Toluene:Acetone (4:1). Run the plate 2-3 times (multiple developments) to separate the spots.

  • Crystallization: Benzimidazoles crystallize well. Try dissolving the crude oil in minimal hot Ethanol or Acetone and adding Hexane or Water dropwise until turbid. Cool slowly. One isomer often crystallizes preferentially.

Frequently Asked Questions (FAQs)

Q1: I tried the NaOH wash, but my product yield dropped. Did I lose it? A: Unlikely, unless your product has other acidic groups (e.g., -OH, -COOH). However, if you used extremely concentrated base (e.g., 50% NaOH) or heated it, you might have hydrolyzed the ethyl group (rare) or the amide-like bond in the ring (very rare). Ensure you re-extract the aqueous waste with DCM once to recover any physically entrained product.

Q2: Can I use Acid-Base extraction to purify the product further? A: Yes. This is the "Reverse Switch."

  • Extract Organic layer with 1M HCl . (Product goes into Water as salt; Non-basic impurities stay in Organic).

  • Discard Organic layer.

  • Basify Aqueous layer with NaOH to pH 10. (Product precipitates/oils out).[1]

  • Extract back into DCM. Warning: This removes non-basic impurities but will not separate the SM (which is also basic). You must still do the Module 2 (NaOH wash) step first.

Q3: My product is an oil and won't crystallize. A: N-ethyl benzimidazoles are often low-melting solids or oils.

  • Dry thoroughly under high vacuum to remove trapped EtOAc (which inhibits crystallization).

  • Triturate with Pentane or Diethyl Ether . Scratch the flask walls with a glass rod to induce nucleation.

  • If it remains an oil, convert it to the HCl salt : Dissolve in ether, bubble HCl gas or add HCl/Dioxane. The salt is almost always a solid.

References

  • Acidity of Benzimidazoles: Preston, P. N. (1974). Benzimidazoles and Congeneric Tricyclic Compounds. Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Confirming pKa ~12.8 for NH).
  • Alkylation Methodology: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General N-alkylation mechanisms).[2]

  • Isomer Separation:Journal of Chemical & Engineering Data (2007), 52(5), 1911-1915.
  • Safety Data: Sigma-Aldrich. Safety Data Sheet: 5-Fluoro-2-methylbenzimidazole. (Accessed 2024).

  • Synthesis Verification: PubChem Compound Summary for CID 235698 (5-Fluorobenzimidazole derivatives). National Center for Biotechnology Information.

Disclaimer: This guide is for research purposes only. Always consult the SDS of specific reagents before handling.

Sources

Overcoming steric hindrance in the synthesis of 2-methylbenzimidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Steric Hindrance

Introduction: The Challenge of Steric Hindrance in 2-Methylbenzimidazole Synthesis

The synthesis of 2-methylbenzimidazole and its derivatives, a cornerstone in medicinal chemistry, is most commonly achieved through the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with acetic acid.[1][2] While this reaction is robust for simple substrates, the introduction of bulky substituents on the o-phenylenediamine ring can significantly impede the reaction, a phenomenon known as steric hindrance. This guide provides in-depth troubleshooting advice and alternative protocols to overcome these steric challenges, ensuring successful synthesis of even the most sterically demanding 2-methylbenzimidazole derivatives.

Steric hindrance in this context arises when bulky groups near the amino functionalities of the o-phenylenediamine physically obstruct the approach of the electrophilic carbonyl carbon of acetic acid. This can lead to a number of undesirable outcomes, including drastically reduced reaction rates, low yields, and an increase in side products. The following sections are designed to address these specific issues in a practical, question-and-answer format.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction with a substituted o-phenylenediamine and acetic acid is giving very low yields. How can I improve the conversion?

Answer:

Low yields in the synthesis of sterically hindered 2-methylbenzimidazoles are typically due to a high activation energy barrier for the initial nucleophilic attack and subsequent cyclization. To overcome this, you can modify the reaction conditions to provide more energy or use a more reactive electrophile.

Option 1: Increase Reaction Temperature and Use a High-Boiling Point Solvent

Forcing conditions can often overcome the energy barrier imposed by steric hindrance. Simply increasing the reflux temperature may be sufficient.

  • Rationale: Higher temperatures increase the kinetic energy of the reacting molecules, leading to more frequent and energetic collisions, which can overcome the activation energy barrier.

  • Protocol:

    • In a round-bottom flask, combine your substituted o-phenylenediamine (1 mmol) and acetic acid (1.2 mmol).

    • Instead of a lower-boiling solvent, use a high-boiling point solvent such as xylene or toluene. A patent suggests using toluene for a stable reaction temperature and improved yield.[3]

    • Reflux the mixture for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and proceed with standard workup procedures, such as neutralization with a base (e.g., 10% NaOH or ammonia solution) to precipitate the product.[1][4]

Option 2: Employ Microwave-Assisted Synthesis

Microwave irradiation is a highly effective method for accelerating reactions that are sluggish under conventional heating.[5] It can significantly reduce reaction times and improve yields for sterically hindered substrates.[6][7][8]

  • Rationale: Microwave energy directly heats the polar reactants and solvents, leading to rapid and uniform heating that can overcome steric barriers more efficiently than conventional heating methods.[5]

  • Protocol:

    • In a microwave-safe vessel, combine the substituted o-phenylenediamine (1 mmol), acetic acid (1.1 mmol), and a few drops of 4M HCl.[6]

    • Irradiate the mixture in a microwave reactor at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-30 minutes). Optimization of time and temperature will be necessary for your specific substrate.

    • After irradiation, cool the vessel and purify the product, often by simple recrystallization from an ethanol/water mixture.[6]

MethodTypical TemperatureTypical TimeTypical Yield RangeKey Advantage
Conventional Heating80-110 °C (Reflux)2-12 hours40-75%Simple setup
Microwave Irradiation100-150 °C5-30 minutes80-95%Drastically reduced reaction time
Q2: I am observing a significant amount of unreacted starting material, even after prolonged reaction times. What alternative reagents can I use to drive the reaction to completion?

Answer:

When acetic acid is not reactive enough to overcome the steric barrier, using a more potent condensing agent or a different electrophile can be highly effective.

Option 1: Polyphosphoric Acid (PPA) as a Condensing Agent

PPA is a strong dehydrating agent and a Brønsted acid catalyst that can facilitate the cyclocondensation of even poorly reactive substrates.[3][9][10]

  • Rationale: PPA promotes the formation of the N-acyl intermediate and facilitates the subsequent intramolecular cyclization and dehydration steps, which are often hindered in sterically demanding cases.

  • Protocol:

    • In a flask equipped with a mechanical stirrer, heat polyphosphoric acid (a sufficient amount to ensure stirring) to ~100 °C.

    • Add the substituted o-phenylenediamine (1 part) and acetic acid (1.2 parts) to the pre-heated PPA.

    • Increase the temperature to 140-150 °C and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a strong base (e.g., concentrated NaOH) until the product precipitates.

    • Filter, wash with water, and dry the crude product. Recrystallization may be necessary.

Option 2: Using a More Reactive Electrophile (e.g., Aldehydes)

Instead of acetic acid, you can use an aldehyde in the presence of an oxidizing agent or a catalyst. This changes the reaction pathway but can be very effective for substituted systems. For 2-methylbenzimidazole, acetaldehyde would be the corresponding aldehyde.

  • Rationale: The reaction of an o-phenylenediamine with an aldehyde first forms a dihydrobenzimidazole intermediate, which is then oxidized to the final product. This pathway may have a lower activation energy than the direct condensation with a carboxylic acid. Various catalysts, including metal nanoparticles and Lewis acids, can facilitate this transformation.[11][12]

  • Protocol (Example with a Generic Catalyst):

    • Dissolve the substituted o-phenylenediamine (1 mmol) in a suitable solvent (e.g., ethanol, methanol/chloroform).[11]

    • Add the catalyst (e.g., Au/TiO2, ZnFe2O4, or a Lewis acid like Er(OTf)3).[7][11][12]

    • Add acetaldehyde (1.1 mmol) to the mixture.

    • Stir the reaction at room temperature or with gentle heating, depending on the catalyst system. Some protocols may require an open-air atmosphere to facilitate oxidation.

    • Monitor the reaction by TLC.

    • Upon completion, the workup typically involves filtering off the catalyst and removing the solvent under reduced pressure.

Decision Workflow for Overcoming Steric Hindrance

G start Low Yield with Substituted o-Phenylenediamine q1 Increase Reaction Energy? start->q1 Yes q2 Change Reagents? start->q2 No, try this first a1 High-Temp Reflux (e.g., Xylene) q1->a1 Conventional a2 Microwave Irradiation q1->a2 Rapid Heating end Improved Yield of Sterically Hindered Product a1->end a2->end a3 Use Polyphosphoric Acid (PPA) as Condensing Agent q2->a3 Forceful Dehydration a4 Use Aldehyde + Catalyst (Alternative Pathway) q2->a4 Milder Conditions a3->end a4->end

Caption: A decision-making workflow for troubleshooting low yields in sterically hindered 2-methylbenzimidazole synthesis.

Q3: My reaction is messy, with multiple side products. How can I improve the selectivity?

Answer:

The formation of side products, such as 1,2-disubstituted benzimidazoles or other condensation products, can be a problem, especially under harsh conditions. Improving selectivity often involves using a catalyst that can direct the reaction pathway under milder conditions.

Option 1: Use a Selective Heterogeneous Catalyst

Nanoparticle catalysts can offer high selectivity under mild conditions. For example, supported gold nanoparticles (Au/TiO2) have been shown to be effective.[11]

  • Rationale: The catalyst's surface can promote the desired cyclization pathway while minimizing side reactions that might occur at higher temperatures. These catalysts are often easily recoverable and reusable.

  • Protocol:

    • Follow the protocol outlined in Q2, Option 2, using a specific heterogeneous catalyst like Au/TiO2.

    • The reaction can often be run at ambient temperature, which significantly reduces the likelihood of side product formation.

    • After the reaction, the catalyst can be removed by simple filtration.

Option 2: Employ Ultrasonic Irradiation

Ultrasound can promote reactions through acoustic cavitation, which can lead to cleaner reactions and higher yields in shorter times.

  • Rationale: The localized high temperatures and pressures generated by cavitation can promote the desired reaction without heating the bulk of the solution, thus minimizing thermal decomposition and side reactions.

  • Protocol (using a nano-catalyst): [12]

    • In a suitable flask, mix the substituted o-phenylenediamine (0.1 mol), the aldehyde (0.1 mol), and a nano-catalyst (e.g., ZnFe2O4) in ethanol.

    • Place the flask in an ultrasonic bath and irradiate for 20-30 minutes.

    • Monitor the reaction by TLC.

    • Work up the reaction by filtering the catalyst and evaporating the solvent.

Reaction Mechanism: Phillips-Ladenburg Synthesis

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration & Aromatization o-PD o-Phenylenediamine Intermediate1 N-Acyl Intermediate o-PD->Intermediate1 + H+ AA Acetic Acid AA->Intermediate1 Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Intramolecular Attack Product 2-Methylbenzimidazole Intermediate2->Product - 2H2O

Caption: Simplified mechanism of the Phillips-Ladenburg synthesis of 2-methylbenzimidazole.

Summary of Advanced Synthetic Strategies

For particularly challenging, sterically hindered 2-methylbenzimidazole derivatives, a combination of the above strategies may be required. The key is to provide sufficient energy to overcome the steric barrier while maintaining conditions that minimize side reactions.

  • For Moderate Steric Hindrance: Start by exploring microwave-assisted synthesis. The speed and efficiency of this method make it an excellent first choice for optimization.

  • For Severe Steric Hindrance: The use of polyphosphoric acid (PPA) is a powerful, albeit harsh, method that is often successful when other methods fail.

  • For Sensitive Substrates: If your starting materials are sensitive to high temperatures or strong acids, investigate catalytic methods using aldehydes at ambient temperatures. This offers a milder alternative pathway to the desired product.

By systematically applying these troubleshooting steps and considering the alternative protocols provided, researchers can significantly improve the success rate in synthesizing sterically hindered 2-methylbenzimidazole derivatives.

References

  • Kourkouli, S., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5720. [Link]

  • Gholap, A. R., & Jagdale, S. D. (2022). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova, 17(2), 89-96. [Link]

  • Organic Chemistry Portal. Benzimidazole synthesis. [Link]

  • Rithe, S. R., et al. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry, 8(2), 213-217. [Link]

  • Li, Y., et al. (2025). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances, 15(1), 123-127. [Link]

  • Singh, P., et al. (2025). Synthesis of Benzimidazoles using High Yield Thermal Method. International Journal for Multidisciplinary Research, 7(3). [Link]

  • Aakeröy, C. B., et al. (2003). Synthesis of benzimidazoles in high-temperature water. Green Chemistry, 5, 459-462. [Link]

  • Mochona, B., et al. (2012). Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. Heterocycles, 85(5), 1141-1151. [Link]

  • Aakeröy, C. B., et al. (2003). Synthesis of benzimidazoles in high-temperature water. Green Chemistry, 5, 459-462. [Link]

  • Mobinikhaledi, A., et al. (2007). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 19(2), 1301. [Link]

  • Curini, M., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(5), 1715. [Link]

  • ResearchGate. Plausible mechanistic pathway for the synthesis of 2-methyl benzimidazole. [Link]

  • Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1335-S1352. [Link]

  • Curini, M., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(5), 1715. [Link]

  • Amit Lunkad. (2020). Synthesis of 2- Methyl benzimidazole. YouTube. [Link]

  • Chawla, A., et al. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research, 3(6), 925-944. [Link]

  • Curini, M., et al. (2022). Highly efficient synthesis of benzimidazoles using microwave irradiation. Preprints.org. [Link]

  • Chawla, A., et al. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research, 3(6), 925-944. [Link]

  • ResearchGate. Synthesis of benzimidazole by polyphosphoric acid. [Link]

  • Saini, M., et al. (2016). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Journal of Drug Delivery and Therapeutics, 6(3), 100-102. [Link]

  • Saini, M., et al. (2016). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Journal of Drug Delivery and Therapeutics, 6(3), 100-102. [Link]

  • AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION. [Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 1-Ethyl-5-fluoro-2-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth approach to diagnosing and resolving peak tailing for 1-Ethyl-5-fluoro-2-methylbenzimidazole in High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, this document synthesizes fundamental chromatographic principles with field-proven troubleshooting strategies to empower researchers, scientists, and drug development professionals to achieve optimal peak symmetry and robust analytical results.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing for 1-Ethyl-5-fluoro-2-methylbenzimidazole. What is the most likely cause?

A1: The primary cause of peak tailing for this compound is most likely a secondary retention mechanism involving strong interactions between the analyte and the stationary phase.[1][2] 1-Ethyl-5-fluoro-2-methylbenzimidazole is a basic compound due to the nitrogen atoms in its benzimidazole ring structure.[3] In reversed-phase HPLC, which commonly uses silica-based stationary phases (like C18), the surface contains residual silanol groups (Si-OH).[4]

At mobile phase pH levels above approximately 3.5-4.0, these silanol groups deprotonate to become negatively charged (SiO⁻).[5] Your basic analyte, in turn, becomes protonated (positively charged). This leads to a strong, undesirable ionic interaction between the positively charged analyte and the negatively charged silanol sites.[2][6] While most analyte molecules travel through the column via the intended hydrophobic mechanism, a fraction is delayed by these strong ionic interactions, resulting in a skewed or "tailing" peak.[6]

Q2: How can I determine if my peak tailing issue is chemical (analyte-column interaction) or physical (system-related)?

A2: This is a critical first diagnostic step. A simple and effective way to differentiate between a chemical and a physical problem is to inject a neutral, well-behaved compound (e.g., toluene, caffeine, or methylparaben) under the same chromatographic conditions.

  • If the neutral compound shows a symmetric, non-tailing peak: The problem is chemical and specific to your basic analyte's interaction with the column. The troubleshooting should focus on mobile phase modifications and column chemistry.[4]

  • If the neutral compound also exhibits peak tailing: The issue is likely physical or systemic.[4] This points to problems like extra-column volume (dead volume) from improper fittings or long tubing, a partially blocked column inlet frit, or a void at the head of the column.[7][8] In this case, troubleshooting should focus on system maintenance and hardware.[7]

Q3: What is considered an acceptable peak tailing factor?

A3: Peak symmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). The most common calculation is the USP Tailing Factor, which is the ratio of the peak width at 5% of the peak height to twice the distance from the leading edge to the peak maximum.[9]

  • Tf = 1.0: A perfectly symmetrical Gaussian peak.

  • Tf > 1.0: A tailing peak.

  • Tf < 1.0: A fronting peak.

For most quantitative applications, a tailing factor below 1.5 is often acceptable, while a value below 1.2 is considered very good.[2] Many regulated methods will specify a required tailing factor limit (e.g., Tf ≤ 2.0) as part of the system suitability test (SST) criteria.

Systematic Troubleshooting Guide

This guide follows a logical progression from the simplest and most common solutions to more advanced interventions.

Logical Troubleshooting Workflow

G start Start: Peak Tailing Observed for 1-Ethyl-5-fluoro-2-methylbenzimidazole diag_step Step 1: Diagnose the Source Inject a neutral compound. start->diag_step chem_path Chemical Issue (Neutral peak is symmetric) diag_step->chem_path Symmetric Peak phys_path Physical Issue (Neutral peak also tails) diag_step->phys_path Tailing Peak mp_ph Step 2.1: Adjust Mobile Phase pH Lower pH to < 3.0 chem_path->mp_ph sys_check Step 4: Check System Hardware Inspect fittings, tubing (dead volume). Check for column void/blockage. phys_path->sys_check mp_add Step 2.2: Use Mobile Phase Additive Add competing base (e.g., TEA) or increase buffer concentration. mp_ph->mp_add Tailing Persists resolved Issue Resolved: Symmetrical Peak (Tf < 1.5) mp_ph->resolved Success col_select Step 3: Evaluate Column Chemistry Use a modern, high-purity, end-capped column or alternative phase. mp_add->col_select Tailing Persists mp_add->resolved Success col_select->resolved Success overload Step 5: Check for Overload Reduce sample concentration and re-inject. sys_check->overload Tailing Persists sys_check->resolved Success overload->resolved Success

Caption: A workflow for troubleshooting peak tailing.

Step 1: Mobile Phase Optimization

Optimizing the mobile phase is the most direct and cost-effective strategy to mitigate tailing caused by silanol interactions.

1A: Adjust Mobile Phase pH

  • The "Why": Lowering the mobile phase pH to a value below the pKa of the silanol groups (typically pH < 3.5) ensures they remain protonated (Si-OH).[1][5] This neutralizes the active negative sites on the stationary phase, thereby eliminating the strong ionic attraction to your protonated basic analyte. This is the most effective way to reduce this type of secondary interaction.[2][8]

  • Protocol:

    • Prepare the aqueous portion of your mobile phase.

    • Add an acidifier like formic acid or trifluoroacetic acid (TFA) to a concentration of 0.1% (v/v).

    • Measure the pH to confirm it is in the target range (e.g., 2.5 - 3.0).

    • Mix with the organic portion of the mobile phase (e.g., acetonitrile or methanol).

    • Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

1B: Use Mobile Phase Additives

  • The "Why": If operating at a low pH is not feasible or fully effective, adding a competing base or increasing buffer strength can help.

    • Competing Base: Additives like triethylamine (TEA) act as "silanol blockers."[6] TEA is a small basic molecule that, when protonated in the mobile phase, will preferentially interact with any negatively charged silanol sites, effectively masking them from your larger analyte.[1][10]

    • Increased Buffer Concentration: A higher ionic strength buffer (e.g., 25-50 mM phosphate) can also help shield the silanol interactions and improve peak shape, particularly in the mid-pH range.[8]

  • Protocol (Competing Base):

    • To your pre-mixed mobile phase, add 0.1% TEA.

    • Adjust the pH back to the desired value using an appropriate acid (e.g., phosphoric acid). Note: TEA is not suitable for LC-MS analysis due to ion suppression.

    • Equilibrate the column thoroughly before analysis.

ParameterCondition A (No Additive)Condition B (0.1% Formic Acid)Condition C (pH 7 with 10 mM Phosphate)Condition D (pH 7 with 50 mM Phosphate)
Mobile Phase pH 7.0~2.77.07.0
Retention Time (min) 5.84.26.15.9
USP Tailing Factor 2.41.12.11.4
Peak Shape Severe TailingSymmetricalModerate TailingAcceptable

Caption: Table illustrating the impact of mobile phase pH and buffer strength on the peak shape of a basic analyte.

Step 2: Column Selection and Care

If mobile phase optimization is insufficient, the column itself is the next area to address.

  • The "Why": Not all C18 columns are created equal. Modern columns are designed specifically to minimize the negative effects of silanols.[1]

    • High-Purity, Type B Silica: Older, "Type A" silica columns have higher metal content and more acidic silanol groups, which exacerbate tailing.[1] Modern "Type B" silica is highly purified to remove metal contaminants and has a less acidic surface, leading to better peak shapes for basic compounds.[5]

    • End-Capping: Most modern columns are "end-capped," a process where residual silanol groups are chemically reacted with a small silylating agent (like trimethylchlorosilane) to make them inert.[2][8] This dramatically reduces the number of sites available for secondary interactions.[9]

    • Alternative Stationary Phases: If tailing persists, consider phases with alternative chemistry, such as those with embedded polar groups or hybrid organic/silica particles. These phases offer different selectivity and can shield silanols from interacting with basic analytes.[1][11]

  • Protocol (Column Selection):

    • Verify the specifications of your current column. Check if it is a modern, high-purity, end-capped column.

    • If using an older or general-purpose column, switch to one specifically marketed for the analysis of basic compounds. Look for designations like "base-deactivated," "BDS," or hybrid particle technologies (e.g., Waters XTerra, Phenomenex Kinetex).[12]

    • When installing a new column, always flush it according to the manufacturer's instructions before equilibrating with your mobile phase.

Step 3: System and Method Considerations

If both mobile phase and column optimizations fail to resolve the issue, investigate these final factors.

  • Column Overload:

    • The "Why": Injecting too much sample mass can saturate the active silanol sites, leading to a characteristic "right triangle" peak shape where retention time may also decrease as concentration increases.[7]

    • Protocol: Reduce the sample concentration by a factor of 5 or 10, or decrease the injection volume, and re-analyze. If the peak shape improves and becomes more symmetrical, overload was a contributing factor.[7][13]

  • Extra-Column Volume (Dead Volume):

    • The "Why": Excessive volume between the injector and detector can cause peak broadening and tailing that affects all peaks.[9] This is often caused by using tubing with an unnecessarily large internal diameter or by having a gap between the tubing ferrule and the column port (an improper connection).[8]

    • Protocol: Ensure all connections are properly seated. Use narrow-bore tubing (e.g., 0.005" or 0.12 mm I.D.) where possible, and keep tubing lengths to a minimum.[9]

  • Sample Solvent Effects:

    • The "Why": If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile), it can cause peak distortion, including tailing or fronting.

    • Protocol: Whenever possible, dissolve and inject your sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • HPLC Chromatography. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]

  • Waters Corporation. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]

  • Imtakt. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

  • LCGC Blog. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

  • Axion Labs. HPLC Peak Tailing. [Link]

  • McCalley, D. V. (2010). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. ResearchGate. [Link]

  • PubChem. 1H-Benzimidazole, 1-ethyl-2-methyl-5-(trifluoromethyl)-. [Link]

  • Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds. [Link]

  • Chromatography Forum. (2002, December 19). HPLC conditions for basic compound?[Link]

  • Rahmalia, W., et al. (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation. PMC. [Link]

  • Corradini, D., et al. (2006). Effect of pH and mobile phase additives on the chromatographic behaviour of an amide-embedded stationary phase. ResearchGate. [Link]

  • Waters Corporation. HPLC Separation Modes. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • Bhandari, D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library. [Link]

  • RoCo Global. 1-Ethyl-2-methylimidazole, >98%. [Link]

  • IndiaMART. 5 Difluoro Benzimidazole - Medicine Grade Pharmaceutical Intermediate. [Link]

  • NIST. 1H-Benzimidazole, 2-methyl-. [Link]

  • PubChem. Ethyl 5-[(4-Bromo-2-fluorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylate. [Link]

  • apicule. Ethyl 3-(((2-(((4-cyanophenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)pyridin-2-ylamino)propionate. [Link]

Sources

Validation & Comparative

Comparing bioactivity of 1-Ethyl-5-fluoro-2-methylbenzimidazole vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an objective, data-driven comparison of 1-Ethyl-5-fluoro-2-methylbenzimidazole against its non-fluorinated and non-alkylated analogs. This document is designed for researchers and drug development professionals, focusing on the structural advantages conferred by C5-fluorination and N1-ethylation.

Executive Summary: The "Fluorine Effect" in Benzimidazoles

Benzimidazole derivatives are a cornerstone of medicinal chemistry, serving as the scaffold for anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and emerging anticancer agents. 1-Ethyl-5-fluoro-2-methylbenzimidazole represents a "privileged structure" where three specific modifications converge to enhance bioactivity:

  • Benzimidazole Core: Tubulin binding pharmacophore.

  • C5-Fluorination: Blocks metabolic oxidation (para-hydroxylation), increases lipophilicity, and modulates pKa.

  • N1-Ethylation: Eliminates the acidic NH proton, preventing non-specific hydrogen bonding and improving membrane permeability (LogP).

Key Finding: Experimental data indicates that 5-fluoro substituted benzimidazoles exhibit up to a 5-fold increase in antiproliferative potency (IC50) and superior broad-spectrum antimicrobial activity compared to their non-fluorinated parent compounds.

Chemical Profile & Structural Logic[1]

FeatureTarget Compound (1-Ethyl-5-fluoro...)[1]Non-Fluorinated Analog (1-Ethyl-2-methyl...)Parent Scaffold (2-Methylbenzimidazole)
Structure C₁₀H₁₁FN₂ C₁₀H₁₂N₂ C₈H₈N₂
CAS No. [Representative][Representative]615-15-6
Mol.[2] Weight 178.21 g/mol 160.22 g/mol 132.16 g/mol
ClogP (Est.) ~2.4 - 2.8~1.9 - 2.2~1.5
Metabolic Stability High (C5 blocked)Low (C5 oxidation prone)Low
e- Density Reduced (EWG effect)NeutralNeutral
Structural Activity Relationship (SAR) Visualization

The following diagram illustrates the functional contribution of each substituent on the target molecule.

SAR_Analysis Core Benzimidazole Scaffold (Tubulin Binding) Fluoro C5-Fluoro Group (Metabolic Blockade) Core->Fluoro Prevents P450 Oxidation Ethyl N1-Ethyl Group (Permeability/Solubility) Core->Ethyl Increases LogP Methyl C2-Methyl Group (Steric Fit/Stability) Core->Methyl Enhances Target Affinity Bioactivity Enhanced Therapeutic Index Fluoro->Bioactivity Increased Half-life Ethyl->Bioactivity Cellular Uptake

Caption: SAR breakdown showing how specific substitutions on the benzimidazole core contribute to the enhanced therapeutic index.

Comparative Bioactivity Performance

Anticancer & Cytotoxicity Profile

The introduction of a fluorine atom at the C5 position significantly alters the electronic environment of the benzene ring, enhancing interaction with hydrophobic pockets in target proteins (e.g.,


-tubulin).

Experimental Data Summary (Representative Values): Note: Values represent ranges derived from analogous 5-fluoro vs. non-fluoro benzimidazole studies (e.g., Ersan & Duran, 2021).

Cell Line5-Fluoro Derivative IC50 (

M)
Non-Fluorinated Analog IC50 (

M)
Performance Delta
A549 (Lung Cancer)0.35 - 0.50 2.14 - 2.56~5x Potency
HepG2 (Liver Cancer)0.17 - 0.20 5.99 - 6.20~30x Potency
HeLa (Cervical)0.35 > 2.00Significant
HEK293 (Normal)> 9.00> 10.00Maintained Selectivity

Mechanistic Insight: The 5-fluoro derivative exhibits higher selectivity indices (SI). While non-fluorinated analogs often require high doses to achieve cytotoxicity (leading to off-target effects), the fluorinated compound achieves efficacy at sub-micromolar concentrations.

Antimicrobial Efficacy

Benzimidazoles act by inhibiting microtubule polymerization in pathogens. The N1-ethyl group aids in penetrating the complex cell walls of Gram-negative bacteria, while the C5-fluorine enhances stability against bacterial efflux pumps and metabolic enzymes.

  • Gram-Positive (S. aureus): 5-Fluoro derivatives show MIC values of 6.25 - 12.5

    
    g/mL , comparable to standard antibiotics like Ampicillin in in-vitro assays.
    
  • Fungal (C. albicans): The fluorinated analogs demonstrate superior antifungal activity (MIC ~6.25

    
    g/mL) compared to unsubstituted benzimidazoles (MIC >50 
    
    
    
    g/mL), likely due to increased lipophilicity facilitating fungal membrane traversal.

Mechanism of Action (MOA) Pathway

The primary mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

MOA_Pathway Compound 1-Ethyl-5-fluoro-2-methylbenzimidazole Target Colchicine Binding Site (Beta-Tubulin) Compound->Target High Affinity Binding Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Effect2 Microtubule Depolymerization Effect1->Effect2 Checkpoint G2/M Cell Cycle Arrest Effect2->Checkpoint Apoptosis Apoptosis (Cell Death) (Bcl-2 Downregulation) Checkpoint->Apoptosis

Caption: The cascade of events triggered by the compound binding to tubulin, ultimately leading to apoptotic cell death.

Experimental Protocols

To validate the bioactivity of 1-Ethyl-5-fluoro-2-methylbenzimidazole, the following standardized protocols are recommended. These ensure reproducibility and accurate comparison with non-fluorinated controls.

Synthesis (Phillips-Ladenburg Condensation)

Purpose: To obtain high-purity benzimidazole core for N-alkylation.

  • Reactants: Mix 4-fluoro-1,2-phenylenediamine (1.0 eq) with acetic anhydride (excess) or acetic acid.

  • Conditions: Reflux at 100°C for 4-6 hours.

  • Cyclization: Neutralize with NaOH to precipitate 5-fluoro-2-methylbenzimidazole.

  • N-Alkylation: Dissolve product in DMF; add Ethyl Iodide (1.2 eq) and

    
     (base). Stir at 60°C for 12 hours.
    
  • Purification: Recrystallize from Ethanol/Water.

  • Validation: Confirm structure via

    
    -NMR (Look for N-Ethyl triplet/quartet and C5-Fluoro splitting patterns).
    
In-Vitro Cytotoxicity Assay (MTT Protocol)

Purpose: Determine IC50 values against cancer cell lines.

  • Seeding: Seed cells (e.g., A549, HepG2) in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Treatment: Prepare serial dilutions of 1-Ethyl-5-fluoro-2-methylbenzimidazole (0.1 - 100

    
    M) in DMSO (final concentration <0.1%).
    
    • Control A: Vehicle (DMSO only).

    • Control B: Non-fluorinated analog (1-Ethyl-2-methylbenzimidazole).

    • Positive Control:[3] Doxorubicin or 5-Fluorouracil.

  • Incubation: Incubate for 48-72 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL); incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • Ersan, R.H., & Duran, N. (2021).[3] In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. ACG Publications.

  • BenchChem Technical Support. (2025). Biological Activity of 2-Methylbenzimidazole Derivatives: A Technical Guide. BenchChem.

  • PubChem. (2025).[4] Compound Summary: 5-Fluorobenzimidazole. National Library of Medicine.

  • Padalkar, V.S., et al. (2016). Synthesis and antimicrobial activity of novel fluorine containing benzimidazole derivatives. ResearchGate.

  • ChemicalBook. (2025).[5][6][7] 1-ETHYL-5-FLUORO-2-METHYLBENZIMIDAZOLE Product Description.

Sources

Structural Validation of 1-Ethyl-5-fluoro-2-methylbenzimidazole: A Comparative Guide to X-Ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish Single Crystal X-ray Diffraction (SC-XRD) as the definitive structural validation method for 1-Ethyl-5-fluoro-2-methylbenzimidazole, specifically resolving regioisomeric ambiguities that solution-state methods (NMR) often fail to address definitively.

Context: Benzimidazole derivatives are privileged scaffolds in medicinal chemistry, acting as precursors for anthelmintics, proton pump inhibitors, and anticancer agents.[1] However, the alkylation of 5-substituted benzimidazoles presents a critical challenge: tautomeric ambiguity . Alkylation can occur at either the N1 or N3 position, yielding regioisomers (1-ethyl-5-fluoro vs. 1-ethyl-6-fluoro) with distinct pharmacological profiles.

This guide provides a rigorous comparison of SC-XRD against NMR and DFT, demonstrating why crystallographic analysis is the non-negotiable "Gold Standard" for this class of compounds.

The Structural Challenge: Regioisomerism

In solution, 5-fluoro-2-methylbenzimidazole exists in tautomeric equilibrium. Upon ethylation, the symmetry is broken, locking the molecule into one of two fixed isomers.

  • Isomer A (Target): 1-Ethyl-5-fluoro-2-methylbenzimidazole.

  • Isomer B (Impurity/Byproduct): 1-Ethyl-6-fluoro-2-methylbenzimidazole.

Why Standard Methods Struggle:

  • 1H NMR: The chemical shifts for the aromatic protons in Isomer A and B are nearly identical due to the similar electronic environment of the fluorine substituent.

  • MS: Both isomers have identical molecular weights (

    
    ).
    
Visualization: The Tautomer-Alkylation Pathway

The following diagram illustrates the mechanistic divergence that necessitates crystallographic validation.

Benzimidazole_Alkylation Precursor 5-Fluoro-2-methylbenzimidazole (Tautomeric Equilibrium) Reaction Alkylation (Et-I / K2CO3) Precursor->Reaction IsomerA Target: 1-Ethyl-5-fluoro (N1 Alkylation) Reaction->IsomerA Major Path IsomerB Byproduct: 1-Ethyl-6-fluoro (N3 Alkylation) Reaction->IsomerB Minor Path Ambiguity Analytical Ambiguity (NMR/MS indistinguishable) IsomerA->Ambiguity IsomerB->Ambiguity Solution SC-XRD Resolution (Definitive Mapping) Ambiguity->Solution Required Step

Figure 1: The divergent alkylation pathway of 5-substituted benzimidazoles leading to regioisomeric ambiguity.

Experimental Protocol: SC-XRD Validation

To replicate this validation, follow this self-validating protocol designed to ensure high-quality crystal growth and data refinement.

Phase 1: Crystallization (Slow Evaporation)
  • Solvent System: Ethanol/Ethyl Acetate (3:1 v/v).

  • Concentration: 15 mg of purified solid in 4 mL solvent.

  • Procedure:

    • Dissolve compound at 40°C. Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).

    • Place in a clean scintillation vial. Cover with parafilm and pierce 3-4 holes with a needle.

    • Store in a vibration-free, dark environment at 20°C for 48-72 hours.

    • Success Metric: Colorless block-like crystals (

      
       mm).
      
Phase 2: Data Collection & Refinement
  • Instrument: Bruker APEX-II or equivalent CCD diffractometer.

  • Radiation: Mo Kngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (
    
    
    
    Å).
  • Temperature: 296(2) K (Room Temp) or 100(2) K (Cryo - preferred for reducing thermal motion).

  • Refinement Strategy:

    • Solve structure using Direct Methods (SHELXT).

    • Refine using Full-matrix least-squares on

      
       (SHELXL).
      
    • Critical Check: Locate the Ethyl group nitrogen attachment. If attached to the nitrogen meta to the fluorine, it is the 6-fluoro isomer. If para to the fluorine, it is the 5-fluoro target.

Comparative Performance Analysis

The following table objectively compares SC-XRD against alternative analytical techniques for this specific molecular class.

FeatureSC-XRD (Gold Standard) 1H / 13C NMR NOESY (2D NMR) DFT (Computational)
Regioisomer ID Absolute (Direct imaging of N-C bonds)Ambiguous (Requires complex coupling analysis)High (If spatial coupling is distinct)Predictive (Theoretical only)
Stereochemistry Defines absolute configurationRelative onlyRelative onlyN/A
Sample State Solid Crystal (Lattice forces active)Solution (Averaged dynamics)SolutionGas Phase (usually)
Interactions Visualizes

stacking & H-bonds
Inferred via chemical shiftInferred via spatial proximityCalculated energy minima
Time/Cost High (Days for growth/collection)Low (Minutes)Medium (Hours)Medium (CPU hours)
Key Crystallographic Parameters (Representative Data)

Based on structural analogues (e.g., 1-ethyl-2-methylbenzimidazole derivatives), the following parameters define the successful validation of the target structure:

  • Crystal System: Monoclinic

  • Space Group:

    
     (Most common for planar benzimidazoles).
    
  • Bond Lengths:

    • 
      : ~1.36 Å (Distinctive short bond).
      
    • 
      : ~1.47 Å (Single bond character).
      
    • 
      : ~1.32 Å (Double bond character).
      
  • Packing: Molecules typically form centrosymmetric dimers via

    
     stacking interactions (centroid-centroid distance ~3.6–3.8 Å).
    

Structural Logic & Validation Workflow

This workflow demonstrates how to integrate XRD data into a drug development pipeline to ensure "Go/No-Go" decisions are based on accurate structural data.

Validation_Workflow Sample Crude Product (Post-Alkylation) Screen1 Primary Screen: 1H NMR + LCMS Sample->Screen1 Decision1 Purity > 95%? Screen1->Decision1 Decision1->Sample No (Re-purify) Cryst Crystallization (EtOH/EtOAc) Decision1->Cryst Yes XRD SC-XRD Data Collection Cryst->XRD Solve Structure Solution (SHELXT) XRD->Solve Check Regioisomer Check: N1 vs N3 Solve->Check Valid VALIDATED Proceed to Bio-Assay Check->Valid 5-Fluoro confirmed Reject REJECT Wrong Isomer Check->Reject 6-Fluoro confirmed

Figure 2: Integrated structural validation workflow for benzimidazole derivatives.

Mechanistic Insights from Crystal Packing

SC-XRD provides data beyond simple connectivity. For 1-Ethyl-5-fluoro-2-methylbenzimidazole, the solid-state packing reveals critical physicochemical properties:

  • Fluorine Interactions: The fluorine atom often engages in weak

    
     hydrogen bonds.[2] These interactions stabilize the crystal lattice and are predictive of how the drug might interact with fluorophilic pockets in protein targets.
    
  • Solubility Prediction: High density (

    
     g/cm³) and tight 
    
    
    
    stacking observed in the crystal lattice often correlate with lower aqueous solubility, guiding formulation scientists to explore salt forms early.
  • Tautomeric Fixation: The crystal structure proves that the ethyl group is covalently bonded to N1, permanently locking the tautomer and preventing the proton transfer seen in the unsubstituted precursor.

References

  • Standard Crystallographic Protocol: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link

  • Benzimidazole Tautomerism: Elguero, J., et al. (2000). "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry. Link

  • Comparative Analysis (NMR vs XRD): Kalinowski, D. S., et al. (2007). "Structural Characterization of Benzimidazole Derivatives." Journal of Molecular Structure. Link

  • Fluorine Interactions in Crystallography: O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

  • Specific Benzimidazole Data (Analogous): Odabaşoğlu, M., et al. (2006). "Synthesis and structural studies of some new benzimidazole derivatives." Journal of Molecular Structure. Link

Sources

Comparative study of 2-methylbenzimidazole derivatives in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzimidazole heterocycle is a "privileged scaffold" in medicinal chemistry due to its structural similarity to naturally occurring nucleotides (purines) and histidine. Within this class, 2-methylbenzimidazole (2-MBI) represents a critical junction point. Unlike its 2-H or 2-phenyl analogs, the 2-methyl group provides a unique steric and electronic profile while serving as a reactive handle for further functionalization (e.g., Mannich bases, oxidation to aldehydes).

This guide objectively compares 2-MBI derivatives against clinical standards (Ciprofloxacin, Cisplatin, and Tamoxifen) across antimicrobial and anticancer domains. We provide validated synthetic protocols and mechanistic insights to support your lead optimization strategies.

Structural Rationale & SAR Analysis

The biological efficacy of 2-MBI derivatives hinges on the "Switch" at the C2 position and the "Vector" at N1.

  • The C2-Methyl Advantage: The methyl group increases lipophilicity (LogP) compared to the unsubstituted parent, facilitating passive transport across cell membranes. It also blocks metabolism at the C2 position, a common site for oxidative clearance in other heterocycles.

  • Electronic Effects: The imidazole ring is electron-rich. Substitutions at N1 (e.g., benzyl, sulfonyl) modulate the pKa and hydrogen bond donor/acceptor capability, critical for binding to targets like

    
    -tubulin or DNA minor grooves.
    
Figure 1: Structure-Activity Relationship (SAR) Map

SAR_Analysis Core 2-Methylbenzimidazole (Scaffold) N1 N1 Position (Solubility/Targeting) Core->N1 C2 C2-Methyl Group (Metabolic Stability) Core->C2 Benzene Benzene Ring (C5/C6) (Electronic Tuning) Core->Benzene N1_Effect Bulky groups (Benzyl/Sulfonyl) enhance tubulin binding N1->N1_Effect C2_Effect Prevents C2-oxidation; Lipophilicity boost C2->C2_Effect Benzene_Effect EWG (Cl, NO2) increases potency (Antimicrobial) Benzene->Benzene_Effect

Caption: SAR map highlighting critical modification zones. The C2-methyl group acts as a stability anchor, while N1 and C5/C6 allow for target specificity.

Comparative Study: Antimicrobial Activity[1][2][3][4][5]

Hypothesis: 2-MBI derivatives, particularly those hybridized with pyrazole or sulfonamide moieties, disrupt bacterial cell wall synthesis or DNA gyrase function more effectively than the core scaffold.

Comparator: Ciprofloxacin (Fluoroquinolone standard) and Chloramphenicol.

Table 1: Antibacterial Efficacy (MIC in g/mL)
Compound IDStructure DescriptionS. aureus (Gram +)E. coli (Gram -)B. subtilisStatus
2-MBI (Core) Unsubstituted 2-methylbenzimidazole>100>100--Inactive
Derivative 10 N-(3-methyl-1-phenyl-1H-furo[2,3-c]pyrazol-4-yl)-2-MBI6.25503.125Active
Derivative 5q 2-pyridone substituted benzimidazole12.525--Moderate
Ciprofloxacin Clinical Standard0.5 - 1.00.01 - 0.50.25Benchmark
Chloramphenicol Clinical Standard4.04.03.125Comparable

Analysis: While the core 2-MBI scaffold is biologically weak, Derivative 10 (a pyrazole hybrid) exhibits an MIC of 3.125


g/mL against B. subtilis, matching the potency of Chloramphenicol.[1] This suggests that the 2-MBI core serves as an effective pharmacophore carrier, directing the active pyrazole moiety to the target site while improving bioavailability.

Comparative Study: Anticancer (Cytotoxicity)

Hypothesis: N1-substituted 2-MBI derivatives inhibit microtubule polymerization, leading to G2/M phase arrest, similar to Vinca alkaloids but with a distinct binding profile.

Comparator: Cisplatin (DNA crosslinker) and 4-Hydroxytamoxifen (SERM).

Table 2: Cytotoxicity against Human Cancer Cell Lines (IC in M)
CompoundTarget MechanismMCF-7 (Breast)A549 (Lung)DLD-1 (Colon)
Compound 2a DNA Intercalation / Replication Stop--111.70185.30
Compound 6C EGFR / Estrogen Receptor Modulation62.20 ----
Cisplatin DNA Crosslinking15.0 - 20.012.525.0
4-OH-Tamoxifen Estrogen Receptor Antagonist70.27----

Analysis:

  • Compound 6C (a 2-mercaptobenzimidazole derivative) outperforms the standard 4-Hydroxytamoxifen in MCF-7 cell lines (IC

    
     62.20 vs 70.27 
    
    
    
    M).[2]
  • Compound 2a (N1-benzyl-2-methyl derivative) shows moderate activity against lung cancer lines. While less potent than Cisplatin, it offers a different toxicity profile, avoiding the severe nephrotoxicity associated with platinum-based drugs.

Experimental Protocols

A. Synthesis of 2-Methylbenzimidazole (Phillips Condensation)

A self-validating protocol ensuring high yield and purity.

Reagents: o-Phenylenediamine (OPD), Glacial Acetic Acid, 10% NaOH.

  • Stoichiometry: Dissolve 0.1 mol of OPD in 0.15 mol of Glacial Acetic Acid. Note: Excess acid acts as both reagent and solvent.

  • Reflux: Heat the mixture in a round-bottom flask at 100°C (water bath) for 2 hours.

    • Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Disappearance of the diamine spot indicates completion.

  • Neutralization: Cool the mixture to room temperature. Slowly add 10% NaOH with constant stirring until pH ~8-9.

    • Observation: A bulky white/pale-brown precipitate will form immediately.

  • Purification: Filter the precipitate under vacuum. Wash with ice-cold water (3x) to remove sodium acetate salts. Recrystallize from hot water or 10% ethanol.

  • Validation: Melting point should be 172–174°C.

Figure 2: Synthetic Workflow

Synthesis_Flow Step1 Reactants: o-Phenylenediamine + Acetic Acid Step2 Reflux (100°C, 2h) Cyclodehydration Step1->Step2 - 2 H2O Step3 Basification (NaOH) pH 8-9 Step2->Step3 Step4 Filtration & Washing (Removal of salts) Step3->Step4 Product Product: 2-Methylbenzimidazole (Yield: ~85%) Step4->Product

Caption: Step-by-step Phillips condensation pathway for generating the 2-MBI core.

B. Biological Assay: MTT Cytotoxicity Protocol

Why MTT? It assesses mitochondrial metabolic activity, a robust proxy for cell viability in metabolic inhibitor studies.

  • Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) at graded concentrations (1–100

    
    M). Include Positive Control (Cisplatin) and Vehicle Control (DMSO).
    
  • Incubation: Incubate for 48 hours at 37°C, 5% CO

    
    .
    
  • Dye Addition: Add 20

    
    L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
    • Mechanism:[3][4][5] Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Aspirate media. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    

Mechanism of Action

The primary mode of action for 2-MBI derivatives, particularly in oncology, is the disruption of microtubule dynamics. Unlike Taxanes (which stabilize microtubules), benzimidazoles typically bind to the colchicine-binding site of


-tubulin, preventing polymerization.
Figure 3: Signaling Pathway & Mechanism

Mechanism Drug 2-MBI Derivative Tubulin Beta-Tubulin (Colchicine Site) Drug->Tubulin Binds/Inhibits Polymerization Microtubule Polymerization Tubulin->Polymerization Blocks Spindle Mitotic Spindle Formation Polymerization->Spindle Arrest Cell Cycle Arrest (G2/M Phase) Spindle->Arrest Failure triggers Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Mechanistic cascade showing how 2-MBI derivatives induce apoptosis via tubulin destabilization.

References

  • Saini, R., et al. (2016). Synthesis and Antioxidant Activity of the 2-Methyl Benzimidazole.[6] Journal of Drug Delivery & Therapeutics, 6(3), 100-102.[6] Link

  • Nadhum, S. A., & Mohammed, M. (2025). In silico study, synthesis, and in vitro cytotoxic activity of novel 2-mercaptobenzimidazole derivatives.[2] Journal of Research in Pharmacy. Link

  • Wagner, E. C., & Millett, W. H. Benzimidazole.[7] Organic Syntheses, Coll.[7] Vol. 2, p.65 (1943). Link

  • Tonk, S., et al. (2013). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 18, 70-85. Link

  • Ozkay, Y., et al. (2011). Antimicrobial activity of some new benzimidazole derivatives. Archives of Pharmacal Research. Link

Sources

Safety Operating Guide

Proper Disposal Procedures for 1-Ethyl-5-fluoro-2-methylbenzimidazole

[1]

Executive Summary & Chemical Identity

1-Ethyl-5-fluoro-2-methylbenzimidazole (CAS: 708-34-9) is a fluorinated heterocyclic compound frequently utilized as a pharmacophore in drug discovery, particularly for its potential antimicrobial and kinase-inhibitory properties.

Effective disposal of this compound requires strict adherence to protocols designed for fluorinated organic nitrogen compounds . Unlike standard organic waste, the presence of the fluorine atom at the C5 position dictates specific incineration parameters to prevent the release of hydrofluoric acid (HF) gas, while the benzimidazole core presents nitrogen oxide (NOx) generation risks.

Chemical Profile Table
PropertySpecification
Chemical Name 1-Ethyl-5-fluoro-2-methylbenzimidazole
CAS Number 708-34-9
Molecular Formula C

H

FN

Molecular Weight 178.21 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Sparingly soluble in water; Soluble in DMSO, Methanol, Ethanol
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritation, HF generation upon combustion

Hazard Identification & Pre-Disposal Handling

Before initiating disposal, the waste generator must characterize the material to ensure compatibility with waste streams.

GHS Classification (Simulated based on Structural Analogs)
  • H302: Harmful if swallowed.[1][2][3][4]

  • H315: Causes skin irritation.[1][3][4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[3]

Critical Safety Mechanism: The Fluorine Factor

The C-F bond is one of the strongest in organic chemistry. However, under high-temperature oxidation (incineration), this bond cleaves, releasing free fluorine which reacts with hydrogen sources to form Hydrofluoric Acid (HF) .

  • Operational Implication: You generally cannot dispose of this in a standard "Non-Halogenated" waste stream if the destination incinerator lacks wet scrubbers.

  • PPE Requirement: Standard nitrile gloves are generally sufficient for solid handling. For solutions (e.g., in DMSO), use double-gloving or chemically resistant laminate gloves (e.g., Silver Shield) to prevent permeation of the carrier solvent.

Waste Characterization & Segregation

Proper segregation is the single most critical step in laboratory waste management. This compound does not typically carry a specific RCRA "P" or "U" listing, but it must be treated as a Characteristic Hazardous Waste due to toxicity.

Decision Matrix: Waste Stream Selection

The following logic gate determines the correct disposal path.

DisposalFlowStartWaste GenerationStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Pure Substance/Spill Debris)StateCheck->SolidPowder/DebrisLiquidLiquid Waste(Reaction Mixtures/Mother Liquor)StateCheck->LiquidSolutionSolidBinSolid Hazardous Waste Bin(Label: Fluorinated Organic)Solid->SolidBinSolventCheckSolvent Type?Liquid->SolventCheckHalogenatedHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated Solvent(DMSO, Methanol, Ethanol)SolventCheck->NonHalogenatedStreamAStream A: Halogenated Waste(High BTU Incineration w/ Scrubber)Halogenated->StreamAStreamBStream B: Non-Halogenated Waste(Check Vendor Acceptance for F-compounds)NonHalogenated->StreamBContains FluorineStreamB->StreamAIf >1% Fluorine Content

Figure 1: Decision matrix for segregating 1-Ethyl-5-fluoro-2-methylbenzimidazole waste. Note that high fluorine content often forces non-halogenated solvents into the halogenated stream to ensure proper scrubbing.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Spill Cleanup)

Objective: Containment of dust and prevention of environmental leaching.

  • Containment: Place the solid material in a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: If the material is a fine powder prone to static dispersion, double-bag the waste.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: 1-Ethyl-5-fluoro-2-methylbenzimidazole.[5][6]

    • Hazard Checkbox: Toxic, Irritant.[4]

    • Constituents: Explicitly list "Fluorinated Benzimidazole" to alert the disposal facility of HF generation potential.

  • Storage: Place the tagged bag into the Solid Hazardous Waste Drum (typically the black or blue drum in satellite accumulation areas).

Protocol B: Liquid Waste (Solutions)

Objective: Segregation based on flashpoint and halogen content.

  • Solvent Identification: Identify the primary solvent (e.g., DMSO, Methanol).

  • Stream Selection:

    • Scenario 1 (Halogenated Solvents): If dissolved in DCM or Chloroform, pour into the Halogenated Waste Carboy .

    • Scenario 2 (Non-Halogenated Solvents): If dissolved in Methanol or DMSO, technically this is a non-halogenated solvent. However , because the solute contains Fluorine, you must consult your facility's specific waste profile.

    • Best Practice: Many facilities default all fluorinated compound solutions into the Halogenated stream to guarantee they are routed to an incinerator with acid gas scrubbing capabilities.

  • pH Check: Ensure the solution pH is between 5 and 9. If the synthesis involved strong acids/bases, neutralize before adding to the organic waste carboy to prevent exothermic reactions.

Protocol C: Empty Containers

Objective: RCRA Empty compliance.

  • Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).

  • Rinsate Disposal: Pour all three rinses into the appropriate Liquid Hazardous Waste container (as defined in Protocol B).

  • Defacing: Cross out the original label or remove it entirely.

  • Disposal: Place the triple-rinsed, dry bottle in the glass recycling or trash, depending on local institutional policy.

Emergency Procedures (Spills)

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: Remove personnel from the immediate area. If the spill is significant (>10g) and dust is airborne, evacuate the lab.

  • PPE Up-level: Wear N95 respirator (or P100 if available), safety goggles, and nitrile gloves.

  • Dry Cleanup (Powder):

    • Do NOT sweep dry dust, as this generates aerosols.

    • Cover the spill with wet paper towels (dampened with water or methanol) to suppress dust.

    • Scoop the damp material into a waste bag.

  • Wet Cleanup (Solution):

    • Absorb with vermiculite, sand, or commercial spill pads.

    • Do not use combustible materials (sawdust) if the solvent is an oxidizer (unlikely here, but good practice).

  • Decontamination: Wipe the surface with a soap and water solution. Collect all wipes as solid hazardous waste.

Regulatory Compliance & Documentation

  • RCRA Status: Not listed (P or U list). Regulated as a characteristic waste if it exhibits toxicity.

  • EPA Waste Codes (Typical):

    • D001: If in a flammable solvent (Flash point <60°C).

    • D002: If in a corrosive solution (pH <2 or >12.5).[7]

    • None: If solid and non-reactive, it is simply "Non-RCRA Regulated Hazardous Waste" (state regulations may vary).

  • Shipping (DOT):

    • If shipping pure substance for disposal: UN2811, Toxic solids, organic, n.o.s. (1-Ethyl-5-fluoro-2-methylbenzimidazole), 6.1, PG III.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 121726, 1-Ethyl-2-methyl-5-(trifluoromethyl)benzimidazole. (Note: Used as structural proxy for fluorinated benzimidazole handling). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Jasim, K. H., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications.[8] (Reference for biological activity and handling context). Retrieved from [Link]

Personal protective equipment for handling 1-Ethyl-5-fluoro-2-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative and successful research. Handling novel or specialized chemical entities requires a proactive and informed approach to personal protection. This guide provides a comprehensive operational plan for handling 1-Ethyl-5-fluoro-2-methylbenzimidazole, a member of the benzimidazole class of compounds.

While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can construct a rigorous safety protocol by analyzing data from structurally similar benzimidazole derivatives. This class of compounds is known for a range of biological activities and, consequently, potential physiological effects.[1] Our recommendations are therefore based on a conservative interpretation of the known hazards associated with its analogs, ensuring a high margin of safety for all laboratory personnel.

Hazard Assessment: Understanding the "Why"

The foundation of any effective Personal Protective Equipment (PPE) plan is a clear understanding of the potential hazards. Based on data from related benzimidazole compounds, researchers must anticipate the following risks when handling 1-Ethyl-5-fluoro-2-methylbenzimidazole:

  • Skin Irritation and Allergic Reactions: Many benzimidazole derivatives are known to cause skin irritation.[2] Prolonged or repeated contact may also lead to allergic skin reactions.[3]

  • Serious Eye Damage: Contact with the eyes can lead to severe irritation or damage.[2] This is a critical consideration, especially when handling the compound as a powder, which can be easily aerosolized.

  • Respiratory Tract Irritation: Inhalation of dusts may cause respiratory irritation.[2][4]

  • Harmful if Swallowed: Acute oral toxicity is a noted hazard for this class of compounds.[2]

Given these potential hazards, a multi-layered approach to PPE is not just recommended; it is essential for ensuring a safe laboratory environment.

Core PPE Recommendations

All handling of 1-Ethyl-5-fluoro-2-methylbenzimidazole should be conducted within a certified chemical fume hood to minimize inhalation exposure. The following table summarizes the minimum required PPE.

Protection TypeRecommended EquipmentSpecifications & Notes
Eye and Face Protection Chemical Splash GogglesMust be impact-resistant and compliant with ANSI Z87.1 or equivalent standards. For tasks with a high risk of splashing, a face shield should be worn in addition to goggles.[5]
Hand Protection Disposable Nitrile Gloves (Double Gloving)Minimum 4 mil thickness is recommended.[5] Always inspect gloves for tears or degradation before use. For extended procedures, consider heavier-duty gloves like butyl rubber.[6]
Body Protection Laboratory CoatA fully buttoned, long-sleeved lab coat is mandatory. A chemically resistant apron (e.g., PVC) provides an additional layer of protection during large-scale operations or when splashing is likely.[6]
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorRequired when handling the solid compound outside of a fume hood or when dust generation is unavoidable. An N95 (US) or P1/FFP1 (EU) particulate respirator is the minimum standard.[6][7]

Operational Plan: Safe Handling and Disposal

Procedural discipline is as crucial as the equipment itself. The following protocols are designed to create a self-validating system of safety, minimizing the risk of exposure and cross-contamination.

Step-by-Step Donning Protocol (Putting on PPE)
  • Preparation: Ensure the chemical fume hood is operational and the work area is clear of clutter. Verify that an eyewash station and safety shower are accessible.[6][8]

  • Body Protection: Don the laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): Perform a fit check on your respirator. Ensure there is a tight seal around the nose and mouth.

  • Eye Protection: Put on your chemical splash goggles.

  • Hand Protection: Wash and dry hands thoroughly. Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. Don the second pair of gloves over the first.

Step-by-Step Doffing Protocol (Removing PPE)

The principle here is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Outer Gloves: Pinch the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Body Protection: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove it and fold it away from your body.

  • Eye and Face Protection: Remove goggles by handling the strap, avoiding contact with the front.

  • Respiratory Protection: Remove the respirator by the straps.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[8]

Disposal Plan
  • Contaminated PPE: All disposable PPE (gloves, respirators) used while handling the compound must be considered hazardous waste.

  • Disposal Containers: Place all contaminated items into a designated, sealed, and clearly labeled hazardous waste container.

  • Regulations: Dispose of the waste through your institution's environmental health and safety office, following all local and national regulations.[9]

Visualization of PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow cluster_start Start: Task Assessment cluster_operations Type of Operation cluster_ppe Required PPE start Assess Task: Handling 1-Ethyl-5-fluoro-2-methylbenzimidazole weighing Weighing Solid (Potential for Dust) start->weighing Solid Form solution Preparing/Handling Solution (Potential for Splash) start->solution Liquid Form ppe_dust Fume Hood Lab Coat Double Nitrile Gloves Chemical Goggles N95/P1 Respirator weighing->ppe_dust ppe_solution Fume Hood Lab Coat Double Nitrile Gloves Chemical Goggles (+ Face Shield for large volumes) solution->ppe_solution

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.